molecular formula C10H10N4O2S B564385 N-Acetyl sulfadiazine-13C6 CAS No. 1189426-16-1

N-Acetyl sulfadiazine-13C6

カタログ番号: B564385
CAS番号: 1189426-16-1
分子量: 256.24 g/mol
InChIキー: SEEPANYCNGTZFQ-AHBHZWPESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical structure: sulfonamide>

特性

IUPAC Name

4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-AHBHZWPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676145
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189426-16-1
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189426-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity of N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of N-Acetyl sulfadiazine-13C6. This stable isotope-labeled internal standard is critical for quantitative bioanalytical studies, enabling precise measurement of N-Acetyl sulfadiazine and its parent drug, sulfadiazine, in complex biological matrices.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with aniline-13C6, a commercially available starting material with uniform labeling in the phenyl ring. The synthetic pathway involves the formation of a key intermediate, 4-acetamidobenzenesulfonyl chloride-13C6, followed by condensation with 2-aminopyrimidine and subsequent N-acetylation.

A plausible and efficient synthetic route is adapted from established methods for the synthesis of unlabeled sulfonamides and their labeled analogues.[1]

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfadiazine-13C6 Formation cluster_2 Stage 3: Final Product Formation Aniline_13C6 Aniline-13C6 Acetanilide_13C6 Acetanilide-13C6 Aniline_13C6->Acetanilide_13C6 Acetylation Sulfonyl_Chloride_13C6 4-Acetamidobenzenesulfonyl chloride-13C6 Acetanilide_13C6->Sulfonyl_Chloride_13C6 Chlorosulfonation Sulfadiazine_13C6 Sulfadiazine-13C6 Sulfonyl_Chloride_13C6->Sulfadiazine_13C6 Condensation Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->Sulfadiazine_13C6 N_Acetyl_Sulfadiazine_13C6 This compound Sulfadiazine_13C6->N_Acetyl_Sulfadiazine_13C6 N-Acetylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established and published methodologies for the synthesis of analogous compounds.[1][2]

Stage 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride-13C6

  • Acetylation of Aniline-13C6:

    • Aniline-13C6 hydrochloride (99 atom % 13C) is dissolved in a suitable solvent.

    • An excess of acetic anhydride is added to the solution.[1]

    • The reaction mixture is stirred at room temperature for a specified period to ensure complete acetylation to Acetanilide-13C6.[1]

    • The product is isolated by extraction and purified.

  • Chlorosulfonation of Acetanilide-13C6:

    • Acetanilide-13C6 is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., in an ice bath).[1]

    • The reaction mixture is then heated to facilitate the chlorosulfonation reaction, forming 4-Acetamidobenzenesulfonyl chloride-13C6.[1]

    • The product is precipitated by carefully adding the reaction mixture to ice-cold water and collected by filtration.

Stage 2: Synthesis of Sulfadiazine-13C6

  • Condensation Reaction:

    • The synthesized 4-Acetamidobenzenesulfonyl chloride-13C6 is reacted with 2-aminopyrimidine in a suitable solvent such as pyridine.

    • The mixture is heated under reflux to drive the condensation reaction to completion.

    • The resulting product, N4-Acetylsulfadiazine-13C6, is isolated. For the purpose of synthesizing the non-acetylated intermediate, a subsequent hydrolysis step would be performed. However, for the direct synthesis of the target molecule, this intermediate is carried forward.

Stage 3: Synthesis of this compound

  • N-Acetylation of Sulfadiazine-13C6:

    • Sulfadiazine-13C6 (obtained from the previous step, potentially after a deacetylation of the N4-acetyl group if that route is chosen, or by direct acetylation of the synthesized N4-Acetylsulfadiazine-13C6 at the sulfonamide nitrogen) is dissolved in a mixture of pyridine and acetic anhydride.[2]

    • The reaction mixture is heated to facilitate the acetylation of the sulfonamide nitrogen.[2]

    • The final product, this compound, is isolated by precipitation in water, followed by filtration and drying.[2]

    • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

Isotopic and Chemical Purity

The isotopic and chemical purity of this compound is paramount for its use as an internal standard. A representative Certificate of Analysis (CoA) from a commercial supplier provides the following quantitative data.[3]

ParameterSpecificationResultMethod
Isotopic Purity Report99.7%Mass Spectrometry
Chemical Purity ≥98%98%Thin Layer Chromatography (TLC)
Identity Confirmation Consistent with structureComplies1H-NMR, 13C-NMR, Mass Spectrometry

Analytical Methodologies for Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and determine the isotopic and chemical purity of the synthesized this compound.

Analytical Workflow

The following diagram illustrates the workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Verification Sample This compound Sample MassSpec Mass Spectrometry Sample->MassSpec NMR NMR Spectroscopy (1H & 13C) Sample->NMR TLC Thin Layer Chromatography Sample->TLC IsotopicPurity Isotopic Purity (e.g., 99.7%) MassSpec->IsotopicPurity Structural_ID Structural Identification MassSpec->Structural_ID NMR->Structural_ID ChemicalPurity Chemical Purity (e.g., 98%) TLC->ChemicalPurity

Caption: Workflow for the analytical assessment of this compound.

Experimental Protocols for Purity Analysis

1. Mass Spectrometry (for Isotopic Purity and Identity)

  • Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, the mass spectrum will show a distribution of ions corresponding to the different isotopic compositions. The relative intensities of these ions are used to calculate the isotopic enrichment.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: Mass spectra are acquired over a relevant m/z range to include the molecular ions of the labeled and any unlabeled species.

  • Data Analysis:

    • The mass spectrum is examined for the molecular ion peak of this compound (expected m/z will be higher than the unlabeled compound).

    • The isotopic distribution is analyzed to determine the percentage of molecules that are fully labeled with 13C6.

    • The presence of any significant peaks corresponding to unlabeled or partially labeled species is noted to assess isotopic purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (for Identity)

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both 1H and 13C NMR are used to confirm the structure of this compound.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: 1H and 13C NMR spectra are acquired.

  • Data Analysis:

    • 1H NMR: The spectrum is analyzed for the characteristic proton signals of the N-acetyl group, the pyrimidine ring, and any remaining protons on the phenyl ring. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

    • 13C NMR: The spectrum will show highly intense signals for the six 13C-labeled carbons of the phenyl ring, confirming the position and enrichment of the isotopic labels. The chemical shifts of all carbons should match the expected values for the N-Acetyl sulfadiazine structure.

3. Thin Layer Chromatography (TLC) (for Chemical Purity)

  • Principle: TLC is a chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

  • Sample Preparation: A concentrated solution of the sample is prepared in a suitable solvent.

  • Procedure:

    • The sample solution is spotted onto a TLC plate.

    • The plate is developed in a chamber containing an appropriate mobile phase.

    • After development, the plate is visualized (e.g., under UV light) to detect the separated spots.

  • Data Analysis: The purity is assessed by the presence of a single major spot corresponding to the product. The presence of any additional spots indicates the presence of impurities. The relative intensity of the impurity spots can be used to estimate the chemical purity.

References

Chemical and physical properties of N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-Acetyl sulfadiazine-13C6, a key isotopically labeled metabolite of the antibiotic sulfadiazine. This document is intended for use in research, drug metabolism, pharmacokinetic studies, and as a reference standard in analytical applications.

Chemical and Physical Properties

This compound is the major metabolite of sulfadiazine, labeled with six carbon-13 isotopes on the phenyl ring.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in biological matrices.[4]

Identifiers and Chemical Structure
PropertyDataReference
IUPAC Name N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetamide[5][6][7]
CAS Number 1217089-17-2[2][8][9][10]
Unlabeled CAS 127-74-2[1][3][6]
Molecular Formula C₆¹³C₆H₁₂N₄O₃S[1][2][3][9]
Canonical SMILES CC(=O)N[13C]1=[13CH][13CH]=--INVALID-LINK--S(=O)(=O)NC2=NC=CC=N2[3][5]
InChI Key NJIZUWGMNCUKGU-BULCFLCISA-N[7]
Synonyms N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-¹³C₆]acetamide, N4-Acetylsulfadiazine-¹³C₆, 4'-(2-Pyrimidinylsulfamoyl)acetanilide-¹³C₆[2][10]
Physicochemical Data

The physical properties of the ¹³C₆-labeled compound are expected to be nearly identical to its unlabeled counterpart.

PropertyDataReference
Molecular Weight 298.27 g/mol [1][2][3][5][9]
Exact Mass 298.08314044 Da[3][5][7]
Appearance White to Off-White Solid[2][10]
Melting Point 249-251°C (unlabeled)[]
Solubility DMSO (Slightly), Methanol (Slightly)[2][]
Storage -20°C Freezer[2]
XLogP3 -0.2[3][5]

Biological Activity and Mechanism of Action

N-Acetyl sulfadiazine is the primary metabolite of sulfadiazine, formed via acetylation in the body.[1][3][12][13] While generally less potent than the parent drug, it retains the core mechanism of action of sulfonamides.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is critical for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. By mimicking the structure of PABA, N-Acetyl sulfadiazine blocks this pathway, thereby halting the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[5][8][14]

Folate Synthesis Inhibition Mechanism of Action: Inhibition of Bacterial Folate Synthesis cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Pteridine_precursor Pteridine Precursor DHPP Dihydropteroate Pyrophosphate Pteridine_precursor->DHPP PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase (DHPS) DHPP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acids & Amino Acids THF->Nucleic_Acids Essential for Bacterial Growth Sulfonamide N-Acetyl Sulfadiazine (PABA Analog) Inhibition_Point Sulfonamide->Inhibition_Point Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase by N-Acetyl Sulfadiazine.

Experimental Protocols

The following sections outline representative experimental methodologies. These are generalized protocols based on established literature and should be adapted and validated for specific experimental contexts.

Representative Synthesis of N-Acetyl Sulfadiazine

The synthesis of N-Acetyl sulfadiazine from its parent compound, sulfadiazine, is a standard acetylation reaction. The synthesis of the ¹³C₆-labeled version would require starting from ¹³C₆-labeled aniline. A general protocol for the final acetylation step is provided below.

Objective: To acetylate the primary aromatic amine of sulfadiazine.

Materials:

  • Sulfadiazine (or Sulfadiazine-¹³C₆)

  • Acetic Anhydride

  • Pyridine (as solvent and catalyst) or an appropriate buffer system.

  • Hydrochloric Acid (HCl) for workup

  • Sodium Bicarbonate (NaHCO₃) for neutralization

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolution: Dissolve Sulfadiazine (1.0 equivalent) in pyridine in a round-bottom flask at room temperature.

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Workup: Acidify the aqueous mixture with HCl to neutralize excess pyridine. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Acetyl sulfadiazine by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Start Sulfadiazine-13C6 Reaction Acetylation Reaction (Room Temp, 4-6h) Start->Reaction Reagents Acetic Anhydride Pyridine Reagents->Reaction Quench Precipitation in Ice Water Reaction->Quench Workup Extraction with Ethyl Acetate Quench->Workup Purify Recrystallization Workup->Purify Product N-Acetyl Sulfadiazine-13C6 Purify->Product

Caption: General workflow for the synthesis of N-Acetyl Sulfadiazine-¹³C₆.

Analytical Method: HPLC-UV

This section describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N-Acetyl sulfadiazine.

Objective: To separate and quantify N-Acetyl sulfadiazine in a sample matrix.

Instrumentation and Conditions:

  • HPLC System: Alliance, Waters 2695 or equivalent with a PDA detector.[15]

  • Column: ACE C18 (250 mm × 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v).[15] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: UV at 254 nm or 269 nm.[][15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the solution for at least 5 minutes using an ultrasonic bath and filter through a 0.45 µm membrane filter.[15]

  • Standard Solution Preparation: Accurately weigh a known amount of N-Acetyl sulfadiazine-¹³C₆ reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and propanol) to prepare a stock solution (e.g., 1000 µg/mL).[15] Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Quantification: Identify the N-Acetyl sulfadiazine peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the samples from the calibration curve.

Spectroscopic Data

Mass Spectrometry

The primary advantage of using N-Acetyl sulfadiazine-¹³C₆ is its distinct mass shift from the unlabeled analog, allowing for its use as an internal standard. The fragmentation pattern under tandem MS (MS/MS) conditions is crucial for developing selective reaction monitoring (SRM) methods.

Expected Fragmentation (Unlabeled Compound):

  • Precursor Ion ([M+H]⁺): m/z 293.07

  • Major Product Ions:

    • m/z 198.02: Corresponds to the loss of the acetylated aniline moiety.

    • m/z 134.06: Further fragmentation.

    • m/z 227.09: Loss of SO₂.[6]

For the ¹³C₆-labeled compound, the precursor ion ([M+H]⁺) would be at m/z 299.09 . The fragment ions containing the ¹³C₆-phenyl ring will also be shifted by +6 Da.

Unlabeled Fragment (m/z)Proposed Structure/LossExpected ¹³C₆-Labeled Fragment (m/z)
293.07[M+H]⁺299.09
227.09[M+H - SO₂]⁺233.09
198.02[C₈H₈N₂O₂S]⁺204.04
156[C₆H₆NO₂S]⁺162
92[C₆H₆N]⁺98

Note: Data for unlabeled fragments derived from PubChem and literature on sulfonamide fragmentation.[6][16] The m/z values for the labeled fragments are predicted.

NMR Spectroscopy

¹H NMR (Predicted):

  • ~2.1 ppm (singlet, 3H): Protons of the acetyl (-COCH₃) group.[8]

  • ~7.0-8.0 ppm (multiplets): Aromatic protons on the pyrimidine and phenyl rings.

  • ~10.3 ppm (singlet, 1H): Amide proton (-NH-CO).[8]

  • ~8.8-10.2 ppm (singlet, 1H): Sulfonamide proton (-SO₂NH-).[8]

¹³C NMR (Predicted):

  • ~24.5 ppm: Carbon of the acetyl (-C H₃) group.[8]

  • ~110-160 ppm: Aromatic carbons. The six carbons of the phenyl ring will show intense signals due to the ¹³C enrichment.

  • ~169.5 ppm: Carbonyl carbon of the amide group (-C =O).[8]

The most significant feature of the ¹³C NMR spectrum for the labeled compound will be the high intensity of the six signals corresponding to the phenyl ring carbons compared to the signals at natural abundance for the other carbons in the molecule.

References

The Role of N-Acetyl Sulfadiazine-13C6 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N-Acetyl sulfadiazine-13C6 in metabolic studies. As the landscape of drug development increasingly relies on precise quantification of metabolites, stable isotope-labeled internal standards have become indispensable tools. This document provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound, a key reagent in the pharmacokinetic and metabolic analysis of the widely used antibiotic, sulfadiazine.

Core Concept: The Mechanism of Action of this compound

The primary mechanism of action of this compound in metabolic studies is its function as a stable isotope-labeled internal standard (SIL-IS) . In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. The SIL-IS is an ideal internal standard because it is chemically identical to the analyte of interest (in this case, N-acetyl sulfadiazine), but has a different mass due to the incorporation of heavy isotopes.

The six Carbon-13 (¹³C) atoms in this compound increase its molecular weight by six Daltons compared to the endogenous N-acetyl sulfadiazine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization.

The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis because it effectively compensates for variability in:

  • Sample Extraction: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are mirrored by proportional losses of the SIL-IS.

  • Chromatographic Retention: The analyte and the SIL-IS co-elute, meaning they experience the same chromatographic conditions and any fluctuations in retention time affect both equally.

  • Matrix Effects: Variations in ionization efficiency due to co-eluting matrix components (ion suppression or enhancement) are corrected for, as both the analyte and the SIL-IS are affected similarly.

By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.

The Metabolic Context: Sulfadiazine and its N-Acetylated Metabolite

Sulfadiazine is a sulfonamide antibiotic that undergoes significant metabolism in the body. One of the primary metabolic pathways is N-acetylation , where an acetyl group is added to the N4-amino group of the sulfadiazine molecule, forming N-acetyl sulfadiazine. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is known for its genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population. The rate of acetylation can significantly impact the drug's efficacy and potential for adverse effects. Therefore, accurately quantifying both the parent drug, sulfadiazine, and its major metabolite, N-acetyl sulfadiazine, is crucial in pharmacokinetic and metabolic studies.

The following diagram illustrates the metabolic conversion of sulfadiazine to N-acetyl sulfadiazine.

Metabolic Pathway of Sulfadiazine Sulfadiazine Sulfadiazine N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine Sulfadiazine->N_Acetyl_Sulfadiazine Acetylation NAT2 N-acetyltransferase 2 (NAT2) NAT2->Sulfadiazine

Metabolic conversion of sulfadiazine.

Experimental Protocols for Quantitative Analysis

The following section details a representative experimental protocol for the simultaneous quantification of sulfadiazine and N-acetyl sulfadiazine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like sulfadiazine and its metabolites from plasma samples.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for the analysis of sulfadiazine and N-acetyl sulfadiazine.

ParameterRecommended Conditions
Liquid Chromatography
LC SystemA high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A0.1% formic acid in water.
Mobile Phase B0.1% formic acid in acetonitrile.
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate0.3 mL/min.
Column Temperature40°C.
Mass Spectrometry
Mass SpectrometerA triple quadrupole mass spectrometer.
Ionization ModeElectrospray Ionization (ESI), Positive.
Ion Source Temperature500°C.
Ion Spray Voltage4500 V.
Nebulizer Gas50 psi.
Curtain Gas20 psi.
Collision GasArgon.
Multiple Reaction Monitoring (MRM) Transitions

The following table summarizes the precursor and product ion mass-to-charge ratios (m/z) for sulfadiazine, N-acetyl sulfadiazine, and this compound. The most intense transition is typically used for quantification (Quantifier), while a second transition can be used for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Sulfadiazine251.1156.0Quantifier
251.192.1Qualifier
N-Acetyl Sulfadiazine293.1199.0Quantifier
293.1156.0Qualifier
This compound299.1205.0Quantifier
299.1162.0Qualifier

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Presentation and Interpretation

Quantitative data from metabolic studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Quantitative Data Summary

The following table provides an example of how to summarize the key quantitative parameters from a validated bioanalytical method.

ParameterSulfadiazineN-Acetyl Sulfadiazine
Retention Time (min) ~ 2.5~ 3.1
Linear Range 1 - 1000 ng/mL5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Extraction Recovery > 85%> 85%

Note: These values are representative and will vary depending on the specific method and matrix.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using this compound as an internal standard.

Experimental Workflow for Pharmacokinetic Analysis cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Processing & Analysis A Biological Sample Collection (e.g., Plasma) B Spiking with N-Acetyl Sulfadiazine-13C6 (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Peak Integration & Quantification F->G H Pharmacokinetic Modeling G->H I Data Reporting H->I

A typical experimental workflow.
Logical Relationship of Internal Standard Correction

The following diagram illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for experimental variability.

Principle of Internal Standard Correction cluster_0 Analyte cluster_1 Internal Standard Analyte_Initial Initial Analyte Concentration (Unknown) Variability Experimental Variability (Extraction Loss, Matrix Effects) Analyte_Initial->Variability Analyte_Final Measured Analyte Response Ratio Response Ratio (Analyte / IS) Analyte_Final->Ratio IS_Initial Initial IS Concentration (Known) IS_Initial->Variability IS_Final Measured IS Response IS_Final->Ratio Variability->Analyte_Final Variability->IS_Final Concentration Accurate Analyte Concentration Ratio->Concentration

How an internal standard corrects for variability.

Conclusion

This compound is a vital tool for researchers, scientists, and drug development professionals engaged in the metabolic and pharmacokinetic evaluation of sulfadiazine. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable, and reproducible quantitative data. By understanding its mechanism of action and implementing robust, validated experimental protocols, the scientific community can continue to advance our understanding of drug metabolism and disposition, ultimately contributing to the development of safer and more effective therapeutics.

Navigating Pharmacokinetic Frontiers: A Technical Guide to Studies Utilizing N-Acetyl Sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulfadiazine and its metabolite, N-acetyl sulfadiazine, derived from studies in various species. It is important to note that this data is for the unlabeled compounds and serves as a foundational reference for anticipated studies with N-Acetyl sulfadiazine-13C6.

Table 1: Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine in Grass Carp Following a Single Oral Administration of 50 mg/kg Sulfadiazine. [1][2]

ParameterTemperature (°C)Sulfadiazine (Plasma)N-Acetyl Sulfadiazine (Plasma)
Absorption Half-Life (K01_HL) (h) 18--
24DecreasedDecreased
Elimination Half-Life (K10_HF) (h) 18--
24DecreasedDecreased
Area Under the Curve (AUC₀₋∞) (µg·h/mL) 18--
24Decreased by 77.74%Decreased
Apparent Volume of Distribution (V_F) (L/kg) 180.93-
241.64-
Apparent Systemic Total Body Clearance (Cl_F) (L/h/kg) 180.01-
240.05-

Table 2: Pharmacokinetic Parameters of Sulfadiazine in Various Species.

SpeciesDosingElimination Half-life (t½)Key Findings
PigsIntravenous4.9 hours[3]Acetylation is a major elimination pathway.[3]
Humans (HIV-infected)Oral8 to 17 hours[4]Similar pharmacokinetics for twice-daily vs. four-times-daily dosing.[4][5]
HorsesCrossover TrialVariableMetabolism speeds drug elimination.[6]
Calves and Cows--Sulfadiazine is highly acetylated.[7]

Experimental Protocols

The following outlines a generalized, comprehensive protocol for a pharmacokinetic study in a preclinical animal model (e.g., rats) using this compound. This protocol is a representative example and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Animal Model and Acclimatization
  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Weight: 250-300 g.

  • Acclimatization: Animals should be acclimatized for a minimum of one week prior to the study, with controlled temperature, humidity, and light-dark cycles. They should have free access to standard chow and water.

Dosing Preparation and Administration
  • Test Article: this compound.

  • Formulation: The compound should be formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose) to the desired concentration.

  • Dose: A single oral dose is administered via gavage. The exact dose will depend on the study objectives.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Anticoagulant: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method
  • Principle: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying the labeled compound in plasma.

  • Sample Preparation: Protein precipitation is a common method for sample cleanup. An internal standard (e.g., a different isotopically labeled version of the analyte) is added to the plasma samples, followed by a precipitating agent like acetonitrile.

  • LC-MS/MS Analysis:

    • Chromatography: A suitable C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent and daughter ions of this compound and the internal standard.

Pharmacokinetic Analysis
  • The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonLin).

  • Key pharmacokinetic parameters to be calculated include: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (elimination half-life), CL/F (apparent total clearance), and Vz/F (apparent volume of distribution).

Visualizations

Metabolic Pathway of Sulfadiazine

The primary metabolic pathway for sulfadiazine is N-acetylation, resulting in the formation of N-acetyl sulfadiazine. Other minor metabolites have also been identified.[3][8]

metabolic_pathway Sulfadiazine Sulfadiazine N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine Sulfadiazine->N_Acetyl_Sulfadiazine N-acetylation (Major Pathway) Hydroxylated_Metabolites Hydroxylated Metabolites Sulfadiazine->Hydroxylated_Metabolites Hydroxylation (Minor Pathway) Other_Metabolites Other Minor Metabolites N_Acetyl_Sulfadiazine->Other_Metabolites Further Metabolism experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Animal_Model Animal Model Selection & Acclimatization Dosing Dosing with This compound Animal_Model->Dosing Sampling Blood Sample Collection Dosing->Sampling Plasma_Processing Plasma Isolation & Storage Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Quantification Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

References

A Comparative Analysis of the Biological Activities of N-Acetyl Sulfadiazine and Sulfadiazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biological activities of the sulfonamide antibiotic, sulfadiazine, and its primary metabolite, N-Acetyl sulfadiazine. While sulfadiazine is a potent antibacterial agent, its acetylated form is generally considered biologically inactive. This document delves into their distinct mechanisms of action, pharmacokinetic profiles, and toxicological implications. Through a detailed comparison, including quantitative data, experimental methodologies, and pathway visualizations, this guide aims to equip researchers and drug development professionals with a thorough understanding of the critical differences between these two compounds and the clinical significance of the metabolic conversion of sulfadiazine.

Introduction

Sulfadiazine is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2][3] It has been utilized for decades to treat a variety of bacterial infections and, in combination with pyrimethamine, serves as a primary treatment for toxoplasmosis.[2][4][5][6] Upon administration, sulfadiazine is metabolized in the liver, primarily through acetylation, into N-Acetyl sulfadiazine.[7][8] This metabolite is a key factor in the drug's overall pharmacokinetic and toxicological profile.[9][10] Understanding the distinct biological roles of the parent drug and its acetylated metabolite is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

Mechanism of Action: A Tale of Two Molecules

Sulfadiazine: The Active Competitor

Sulfadiazine exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][5] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate from their diet.[5] Sulfadiazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3][5] By binding to the active site of the enzyme, sulfadiazine blocks the conversion of PABA into dihydropteroic acid, a precursor to folic acid. This disruption halts the production of essential nucleic acids and proteins, thereby inhibiting bacterial growth and replication.[5]

folic_acid_pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids THF->Purines Sulfadiazine Sulfadiazine Sulfadiazine->Inhibition Inhibition->DHPS

Caption: Sulfadiazine's inhibition of the bacterial folic acid synthesis pathway.
N-Acetyl Sulfadiazine: The Inactive Metabolite

The antibacterial activity of sulfonamides is dependent on the free amino group at the N4 position, which mimics PABA.[11] In N-Acetyl sulfadiazine, this critical amino group is acetylated.[10] This structural modification prevents the molecule from binding effectively to the dihydropteroate synthase enzyme.[11] Consequently, N-Acetyl sulfadiazine is considered to be devoid of direct antibacterial activity.[11] Its primary significance lies in its role as a metabolite, influencing the pharmacokinetics and toxicity of the parent compound, although some studies note it can be deacetylated back to the active sulfadiazine form.[7]

Comparative Data Presentation

The following tables summarize the key physicochemical and biological properties of sulfadiazine and N-Acetyl sulfadiazine.

Table 1: Physicochemical Properties

PropertySulfadiazineN-Acetyl SulfadiazineReference(s)
Molecular Formula C₁₀H₁₀N₄O₂SC₁₂H₁₂N₄O₃S[2][10]
Molecular Weight 250.28 g/mol 292.32 g/mol [7][10]
pKa 6.405.86[7]
Protein Binding ~38-50%~57%[4][7]
Aqueous Solubility pH-dependent; low in acidic urinepH-dependent; generally more soluble than sulfadiazine but can still precipitate[7][9]

Table 2: Biological Activity and Spectrum

CompoundMechanism of ActionAntibacterial ActivityAntimicrobial Spectrum
Sulfadiazine Competitive inhibition of dihydropteroate synthase[1][5]Bacteriostatic[1]Broad-spectrum against many Gram-positive and Gram-negative bacteria.[1][3][6] Also effective against some protozoa (e.g., Toxoplasma gondii).[5]
N-Acetyl Sulfadiazine N/A (acetylated N4 amino group)[11]Generally considered inactive[11]None

Pharmacokinetics and Metabolism

The metabolic conversion of sulfadiazine to N-Acetyl sulfadiazine is a critical determinant of its therapeutic and toxicological profile.

This process occurs primarily in the liver and is catalyzed by the N-acetyltransferase (NAT) enzyme system, specifically NAT2.[12] The rate of this acetylation can vary significantly among individuals, leading to "fast" and "slow" acetylator phenotypes, which can affect the plasma concentrations of both the parent drug and its metabolite.[7] While acetylation is the main metabolic pathway, minor routes include hydroxylation.[8][13] The acetylated metabolite is then primarily excreted via the kidneys.[4]

metabolism_pathway cluster_body Human Body Sulfadiazine_Admin Sulfadiazine (Administered) Sulfadiazine_Plasma Sulfadiazine (Active in Plasma) Sulfadiazine_Admin->Sulfadiazine_Plasma Absorption Metabolite N-Acetyl Sulfadiazine (Inactive Metabolite) Sulfadiazine_Plasma->Metabolite Hepatic Acetylation (NAT2 Enzyme) Excretion Renal Excretion Sulfadiazine_Plasma->Excretion Metabolite->Sulfadiazine_Plasma Deacetylation Metabolite->Excretion

Caption: Simplified metabolic pathway of sulfadiazine.

Toxicology and Clinical Significance

The primary toxicological concern with sulfadiazine therapy is nephrotoxicity, specifically crystalluria, which is the formation of crystals in the urine.[9] This can lead to urinary obstruction, and in severe cases, renal failure. Both sulfadiazine and N-Acetyl sulfadiazine have low solubility in acidic urine, and the acetylated metabolite is often less soluble than the parent drug, significantly contributing to this risk.[9] Maintaining adequate hydration and urine alkalinization are common strategies to mitigate this adverse effect.

Other potential side effects of sulfadiazine include hypersensitivity reactions (such as rash and fever), gastrointestinal disturbances, and rare but serious conditions like Stevens-Johnson syndrome.[2][4] The formation of reactive oxidative metabolites, though a minor pathway, has been implicated in idiosyncratic hypersensitivity reactions.[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of sulfadiazine is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of sulfadiazine at which there is no visible bacterial growth (turbidity).

mic_workflow start Start prep_drug Prepare Serial Dilutions of Sulfadiazine in 96-Well Plate start->prep_drug inoculate Inoculate Wells with Bacteria prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Metabolism Studies

These studies are performed to understand the metabolic fate of a drug.

Methodology:

  • System Preparation: Human liver microsomes (for oxidative metabolism) or cytosol (for acetylation) are prepared and incubated in a suitable buffer system.

  • Cofactor Addition: For acetylation studies, Acetyl-CoA is added. For oxidative metabolism, an NADPH-generating system is required.[12][14]

  • Incubation: Sulfadiazine is added to the reaction mixture and incubated at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites (e.g., N-Acetyl sulfadiazine).[]

Conclusion

Sulfadiazine and N-Acetyl sulfadiazine possess fundamentally different biological profiles. Sulfadiazine is the pharmacologically active agent, effectively inhibiting bacterial growth through the disruption of the folic acid synthesis pathway. In contrast, N-Acetyl sulfadiazine is its biologically inactive primary metabolite. The process of acetylation, while a detoxification pathway, is clinically significant as the metabolite contributes substantially to the risk of nephrotoxicity associated with sulfadiazine therapy. A thorough understanding of the interplay between the parent drug and its acetylated form is paramount for the safe and effective clinical use of sulfadiazine and for the development of future sulfonamide-based therapeutics.

References

N-Acetyl sulfadiazine-13C6 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl sulfadiazine-13C6, an isotopically labeled metabolite of the sulfonamide antibiotic, sulfadiazine. This document details its chemical properties, including its CAS number and molecular formula, and delves into the established mechanism of action of its parent compound. Furthermore, it outlines key metabolic pathways and provides detailed experimental protocols for its quantification in biological matrices. Quantitative data are presented in structured tables for clarity, and logical and biological pathways are illustrated with diagrams generated using the DOT language. This guide serves as a critical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Properties

This compound is the stable isotope-labeled form of N-Acetyl sulfadiazine, the major metabolite of the antibiotic sulfadiazine. The incorporation of six carbon-13 atoms in the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.

PropertyValueCitation
CAS Number 1217089-17-2[1][2][3]
Molecular Formula C₆¹³C₆H₁₂N₄O₃S[1][2]
Molecular Weight 298.27 g/mol [1][2]
Synonyms N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-13C6]acetamide, 4'-(2-Pyrimidinylsulfamoyl)acetanilide-13C6, N4-Acetylsulfadiazine-13C6[3]
Unlabeled CAS Number 127-74-2[3]

Mechanism of Action of the Parent Compound, Sulfadiazine

Sulfadiazine, the parent drug of N-Acetyl sulfadiazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[4][] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of nucleic acids and amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfadiazine blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This inhibition of the folate pathway ultimately disrupts bacterial growth and replication.[6]

Folic Acid Synthesis Pathway Inhibition Mechanism of Action of Sulfadiazine PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfadiazine Sulfadiazine Sulfadiazine->Dihydropteroate_Synthase Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfadiazine.

Metabolism of Sulfadiazine

The primary metabolic pathway for sulfadiazine in humans and many animal species is N-acetylation, which converts the parent drug to N-Acetyl sulfadiazine.[7][8] This reaction is catalyzed by N-acetyltransferase enzymes. A minor metabolic pathway involves hydroxylation of the pyrimidine ring.[9] The resulting metabolites are then primarily excreted in the urine.

Metabolic Pathway of Sulfadiazine Metabolism of Sulfadiazine Sulfadiazine Sulfadiazine N_Acetyltransferase N-Acetyltransferase Sulfadiazine->N_Acetyltransferase Hydroxylation Hydroxylation Sulfadiazine->Hydroxylation N_Acetyl_Sulfadiazine N-Acetyl sulfadiazine (Major Metabolite) Excretion Urinary Excretion N_Acetyl_Sulfadiazine->Excretion Hydroxysulfadiazine Hydroxysulfadiazine (Minor Metabolite) Hydroxysulfadiazine->Excretion N_Acetyltransferase->N_Acetyl_Sulfadiazine Hydroxylation->Hydroxysulfadiazine Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Aniline 13C6-Aniline Acetanilide 13C6-Acetanilide Aniline->Acetanilide Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetanilide Sulfonyl_Chloride 4-acetamido-13C6- benzenesulfonyl chloride Acetanilide->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Final_Product This compound Sulfonyl_Chloride->Final_Product Coupling Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->Final_Product Purification Purification Final_Product->Purification

References

Commercial Suppliers of N-Acetyl Sulfadiazine-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of commercial suppliers of N-Acetyl sulfadiazine-13C6, a critical internal standard for research, particularly in pharmacokinetic and metabolic studies of the antibiotic sulfadiazine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for quantitative analysis.

Introduction to this compound

N-Acetyl sulfadiazine is the major metabolite of sulfadiazine, a sulfonamide antibiotic.[1] The 13C6-labeled version serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in quantifying the unlabeled analyte in complex biological matrices. The stable isotope label allows for differentiation from the endogenous compound while sharing near-identical chemical and physical properties, making it an essential tool for drug metabolism and pharmacokinetic (DMPK) studies.

Commercial Supplier and Product Specifications

The following table summarizes the commercially available this compound products from various suppliers. This information has been compiled to facilitate easy comparison for procurement.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
Santa Cruz Biotechnology This compoundsc-2190111217089-17-2C₆(¹³C)₆H₁₂N₄O₃S298.27Data not specified; refer to lot-specific Certificate of Analysis[1]Data not specified
Clinivex This compoundRCLS2L1015541217089-17-2C₆¹³C₆H₁₂N₄O₃S298.27Data not specified; refer to Certificate of Analysis[2]Data not specified
LGC Standards This compoundTRC-A1878131217089-17-2C₆¹³C₆H₁₂N₄O₃S298.27Data not specifiedData not specified
BOC Sciences N-Acetyl Sulfadiazine-[13C6]BLP-0048771217089-17-2C₆[¹³C]₆H₁₂N₄O₃S298.2798%[3]≥99% atom ¹³C[3]
Pharmaffiliates This compoundPA STI 0035001217089-17-2C₆¹³C₆H₁₂N₄O₃S298.27Data not specifiedData not specified

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of N-Acetyl sulfadiazine in biological samples by LC-MS/MS. Below is a representative protocol synthesized from established methods for sulfonamide analysis.[4][5][6]

Protocol: Quantification of N-Acetyl Sulfadiazine in Swine Liver Tissue using LC-MS/MS

1. Objective: To determine the concentration of N-Acetyl sulfadiazine in swine liver tissue using this compound as an internal standard.

2. Materials:

  • N-Acetyl sulfadiazine (unlabeled standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Swine liver tissue (blank and study samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl)[4]

  • Centrifuge tubes (50 mL)

  • Homogenizer

3. Preparation of Standards and Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl sulfadiazine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the N-Acetyl sulfadiazine stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

4. Sample Preparation:

  • Weigh 2.5 ± 0.1 g of homogenized liver tissue into a 50 mL centrifuge tube.[6]

  • Spike all samples (calibration standards, quality controls, and unknown samples) with 100 µL of the 50 ng/mL IS working solution, except for the blank matrix.

  • For calibration standards, spike the corresponding concentration of unlabeled N-Acetyl sulfadiazine working solution into blank liver homogenate.

  • Add 10 mL of acetonitrile to each tube.

  • Homogenize for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform a solid-phase extraction (SPE) cleanup. Condition an aminopropyl SPE cartridge with methanol followed by water. Load the supernatant, wash with a mild organic solvent, and elute the analytes with an acidified organic solvent (e.g., methanol with 2% formic acid).[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Acetyl sulfadiazine: Q1/Q3 (e.g., m/z 293.1 -> 156.1)

    • This compound: Q1/Q3 (e.g., m/z 299.1 -> 162.1) (Note: MRM transitions should be optimized for the specific instrument used.)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of N-Acetyl sulfadiazine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying analytical principle.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Liver Tissue (2.5g) Spike_IS Spike with N-Acetyl sulfadiazine-13C6 (IS) Sample->Spike_IS Extraction Add Acetonitrile & Centrifuge Spike_IS->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for quantifying N-Acetyl sulfadiazine.

G cluster_principle Principle of Isotope Dilution Mass Spectrometry Analyte Unknown Amount of Analyte (Unlabeled) Combined Combined Sample Analyte->Combined IS Known Amount of Internal Standard (Labeled) IS->Combined Sample Biological Sample MS Mass Spectrometer Combined->MS Analysis Ratio Measure Peak Area Ratio (Labeled / Unlabeled) MS->Ratio Result Calculate Unknown Amount of Analyte Ratio->Result

Caption: The core principle of isotope dilution mass spectrometry.

References

N-Acetyl Sulfadiazine-13C6: A Technical Review of its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl sulfadiazine-13C6 is the isotopically labeled form of N-acetyl sulfadiazine, the major metabolite of the antibiotic sulfadiazine. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses, particularly in pharmacokinetic and metabolism studies. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification of its unlabeled counterpart in complex biological matrices by mass spectrometry.

Core Applications

The predominant use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique is widely employed for the sensitive and selective quantification of sulfadiazine and its metabolites in various biological samples such as plasma, urine, and tissues. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This leads to highly reliable and reproducible quantitative data.

Beyond its role as an internal standard, this compound can also be utilized in metabolic flux analysis and as a tracer in studies investigating the metabolic pathways of sulfadiazine.

Quantitative Data Summary

ParameterTypical Value RangeMatrixReference
Linearity Range0.5 - 200 µg/mLPlasma[1]
Lower Limit of Quantification (LLOQ)0.01 - 50 ng/mLPlasma, Tissues[2]
Accuracy (% Recovery)86.1 - 109.0%Serum[1]
Precision (%RSD)< 15%Serum[1]

Experimental Protocols and Workflows

The following sections detail a generalized experimental protocol for the quantification of sulfadiazine and N-acetyl sulfadiazine in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting sulfadiazine and its metabolites from plasma or serum is protein precipitation.

  • Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound solution in an organic solvent (e.g., methanol or acetonitrile) to each sample, calibrator, and quality control sample.

  • Precipitation: Add a larger volume (e.g., 300 µL) of cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis

The prepared samples are then analyzed by liquid chromatography-tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of sulfadiazine and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used to generate ions of the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. Specific precursor-to-product ion transitions are monitored for sulfadiazine, N-acetyl sulfadiazine, and this compound.

Visualizations of Workflows and Pathways

General Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of a drug and its metabolite in a biological matrix using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with N-Acetyl sulfadiazine-13C6 (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS MS/MS Detection (MRM) LC->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow for drug metabolite quantification.

Metabolic Pathway of Sulfadiazine

This diagram shows the primary metabolic conversion of sulfadiazine to N-acetyl sulfadiazine. This compound is used to quantify the unlabeled N-acetyl sulfadiazine formed.

G Sulfadiazine Sulfadiazine NAT_enzyme N-Acetyltransferase (Enzyme) Sulfadiazine->NAT_enzyme Metabolism N_Acetyl_Sulfadiazine N-Acetyl Sulfadiazine (Analyte) Quantification LC-MS/MS Quantification N_Acetyl_Sulfadiazine->Quantification NAT_enzyme->N_Acetyl_Sulfadiazine IS This compound (Internal Standard) IS->Quantification Used for

Caption: Metabolic pathway of sulfadiazine and its quantification.

References

The Evolving Landscape of Sulfonamide Research: A Technical Guide to Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled (SIL) compounds has become an indispensable tool in modern scientific research, offering unparalleled precision and insight into complex biological and environmental systems. Within the realm of pharmaceuticals, SIL sulfonamides are at the forefront of emerging research, enabling significant advancements in drug development, environmental monitoring, and our understanding of metabolic pathways. This technical guide provides an in-depth exploration of the core emerging research areas, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in this dynamic field.

Environmental Fate and Bioremediation: Tracing Sulfonamides in the Ecosystem

A primary concern with sulfonamides is their persistence in the environment and potential contribution to antibiotic resistance. Stable isotope analysis has emerged as a powerful tool to track the fate and degradation of these compounds in soil and water systems.

Compound-Specific Isotope Analysis (CSIA) is a key technique that measures changes in the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³⁴S/³²S) of a specific compound. These changes, or isotopic fractionation, provide valuable information about the transformation and degradation pathways of sulfonamides in the environment[1][2][3][4]. For instance, microbial degradation and photolysis result in characteristic isotopic enrichment factors, allowing researchers to distinguish between different degradation mechanisms[2][5].

DNA-Stable Isotope Probing (DNA-SIP) is another innovative approach used to identify the specific microorganisms responsible for sulfonamide biodegradation in complex environmental matrices like wetland sediments[6]. By introducing a ¹³C-labeled sulfonamide into a microbial community, the labeled carbon is incorporated into the DNA of the microorganisms that actively metabolize the compound. Subsequent analysis of the "heavy" DNA reveals the identity of these key players in bioremediation[6].

Quantitative Data for Environmental Analysis
ParameterSulfonamideMethodValueReference
Limit of Quantification (LOQ) for δ¹³C-CSIA SulfadimidineLarge-scale SPE-GC-IRMS1.1 nmol Carbon[1]
Limit of Quantification (LOQ) for δ³⁴S-CSIA SulfadimidineLarge-scale SPE-GC-IRMS1.2 nmol Sulfur[1]
Limit for Precise δ¹⁵N Isotope Analysis SulfamethoxazoleDerivatization-GC-IRMS3 nmol Nitrogen (0.253 µg)[2][3][4]
SulfadiazineDerivatization-GC-IRMS5 nmol Nitrogen[2]
SulfadimethoxineDerivatization-GC-IRMS5 nmol Nitrogen[2]
SulfadimidineDerivatization-GC-IRMS4 nmol Nitrogen[2]
SulfathiazoleDerivatization-GC-IRMS6 nmol Nitrogen[2]
Method Detection Limits in Wastewater Various SulfonamidesIsotope Dilution LC-MS/MS0.7 - 1.7 ng/mL (effluent)[7]
Experimental Protocol: Compound-Specific Isotope Analysis of Sulfadimidine in Groundwater

This protocol is based on the method developed for δ¹³C- and δ³⁴S-CSIA of sulfadimidine from contaminated groundwater[1].

1. Sample Collection and Preparation:

  • Collect groundwater samples from the contaminated site.

  • Filter the samples to remove particulate matter.

2. Large-Scale Solid-Phase Extraction (SPE):

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

  • Load a large volume of the filtered groundwater sample onto the cartridge to achieve a concentration factor of up to 10,000[1].

  • Wash the cartridge with ultrapure water to remove interfering substances.

  • Elute the trapped sulfadimidine with an appropriate solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of solvent.

3. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Analysis:

  • For δ¹³C Analysis:

    • Inject the concentrated sample into a GC-IRMS system.

    • The GC is equipped with a suitable column (e.g., DB-5ms).

    • The temperature program consists of an initial hold at 40°C for 5 min, followed by a ramp of 10°C/min to 320°C, and a final hold at 320°C for 15 min[1].

    • The separated analyte is combusted to CO₂ before entering the IRMS.

  • For δ³⁴S Analysis:

    • A similar GC-IRMS setup is used, but the combustion furnace is optimized for conversion to SO₂.

  • Data Analysis:

    • The measured isotope ratios are expressed in delta notation (δ) in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Canyon Diablo Troilite for sulfur).

experimental_workflow_csia cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A Groundwater Sample Collection B Filtration A->B C Cartridge Conditioning B->C D Sample Loading C->D E Washing D->E F Elution E->F G Concentration F->G H GC-IRMS Analysis (δ¹³C and δ³⁴S) G->H I Data Processing and Interpretation H->I

Caption: Workflow for CSIA of sulfonamides in groundwater.

Pharmacokinetics and Metabolism: A Deeper Look into Drug Disposition

Stable isotope-labeled sulfonamides are crucial for accurately determining the pharmacokinetic properties of new drug candidates. The co-administration of a labeled and unlabeled drug allows for the precise determination of parameters like bioavailability, clearance, and metabolite formation, minimizing inter-individual variability[8][9][10].

The use of SIL internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, correcting for matrix effects and variations in sample preparation and instrument response[7][11][12].

Recent research has also focused on using stable isotope-resolved metabolomics (SIRM) to trace the metabolic fate of sulfonamides within biological systems, providing a dynamic view of metabolic pathways and helping to identify novel metabolites[13][14][15].

Quantitative Data for Pharmacokinetic Studies
ParameterCompoundMethodValueReference
Fraction Absorbed (Oral) PNU-96391Stable Isotope Co-administration>90% of dose[8]
Fraction Metabolized to M1 PNU-96391Stable Isotope Co-administration~70% of dose[8]
Renal Clearance / Plasma Clearance of M1 PNU-96391Stable Isotope Co-administration~0.9[8]
Experimental Protocol: Stable Isotope Co-administration for Pharmacokinetic Analysis

This protocol is a generalized approach based on the principles described for pharmacokinetic studies of a model sulfonamide-containing compound[8].

1. Dosing:

  • Administer a simultaneous intravenous (IV) dose of the stable isotope-labeled drug and an oral dose of the unlabeled drug to the study subjects (e.g., rats).

2. Sample Collection:

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma and store frozen until analysis.

  • Collect urine and feces over specified intervals.

3. Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the labeled and unlabeled drug and its major metabolites in plasma, urine, and feces.

  • Use a different stable isotope-labeled analog of the drug as an internal standard if available.

4. Pharmacokinetic Analysis:

  • Calculate the plasma concentration-time profiles for both the labeled (from IV dose) and unlabeled (from oral dose) drug.

  • Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC).

  • Calculate the absolute oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

metabolic_pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (e.g., in Liver) cluster_excretion Excretion Parent Sulfonamide (Unlabeled) Oral Administration Systemic_Circulation Systemic Circulation (Labeled & Unlabeled) Parent->Systemic_Circulation Labeled_Parent Sulfonamide (¹³C, ¹⁵N Labeled) IV Administration Labeled_Parent->Systemic_Circulation Metabolite_1 Metabolite 1 (e.g., N-acetylated) Systemic_Circulation->Metabolite_1 Metabolite_2 Metabolite 2 (e.g., Hydroxylated) Systemic_Circulation->Metabolite_2 Urine Urine Systemic_Circulation->Urine Metabolite_1->Urine Feces Feces Metabolite_2->Feces

Caption: Generalized metabolic pathway of sulfonamides.

Advanced Analytical Methods and Novel Synthesis

The demand for more sensitive and efficient analytical methods has driven innovation in this area. Techniques like derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS) have been developed for precise nitrogen isotope analysis of sulfonamides, which is challenging with conventional LC-IRMS[2][3][4].

In parallel, significant progress has been made in the synthesis of stable isotope-labeled sulfonamides. Traditional multi-step syntheses are often time-consuming and low-yielding. Emerging "late-stage" labeling techniques offer a more efficient alternative. For example, a recently developed degradation-reconstruction pathway allows for the ¹⁸O-labeling of primary sulfonamides from the unlabeled parent compound, achieving high isotopic enrichment and yields[16][17][18].

Quantitative Data for Synthesis and Labeling
ParameterCompoundMethodValueReference
Isolated Yield Various SIL SulfonamidesDegradation-ReconstructionUp to 96%[16][17]
M+5 Isotopic Enrichment CelecoxibDegradation-Reconstruction with ¹⁸O₂ and ¹⁵NH₃High[16]
Experimental Protocol: Late-Stage ¹⁸O-Labeling of Primary Sulfonamides

This protocol is based on the degradation-reconstruction method[16][17].

1. Degradation (Deamination):

  • The unlabeled primary sulfonamide is treated with a deaminating agent (e.g., an N-heterocyclic carbene precursor and an oxidant) to cleave the S-N bond and form a sulfinate intermediate.

2. Isotopic Enrichment:

  • The resulting sulfinate intermediate is isotopically enriched by reacting it with H₂¹⁸O.

3. Reconstruction (Amination):

  • The ¹⁸O-labeled sulfinic acid intermediate is then reacted with an isotopically labeled nitrogen source, such as ¹⁵NH₃(aq), to reform the sulfonamide bond. This results in a product with two ¹⁸O atoms and one ¹⁵N atom, giving an M+5 mass shift.

4. Purification:

  • The final stable isotope-labeled sulfonamide is purified using standard techniques such as column chromatography or recrystallization.

synthesis_pathway Start Unlabeled Primary Sulfonamide (R-SO₂NH₂) Intermediate1 Sulfinate Intermediate (R-SO₂⁻) Start->Intermediate1 Deamination Intermediate2 ¹⁸O-Labeled Sulfinic Acid (R-S(¹⁸O)₂H) Intermediate1->Intermediate2 Isotopic Enrichment (H₂¹⁸O) Final Stable Isotope-Labeled Sulfonamide (R-S(¹⁸O)₂¹⁵NH₂) Intermediate2->Final Reconstruction (¹⁵NH₃)

Caption: Late-stage ¹⁸O-labeling of sulfonamides.

References

Methodological & Application

Application Note: High-Throughput Analysis of Sulfadiazine and its Metabolite in Biological Matrices using N-Acetyl sulfadiazine-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfadiazine and its major metabolite, N-acetyl sulfadiazine, in biological matrices such as plasma and tissue homogenates. The method utilizes a stable isotope-labeled internal standard, N-Acetyl sulfadiazine-13C6, which co-elutes with the target analyte, ensuring high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in drug development and food safety applications.

Introduction

Sulfadiazine is a sulfonamide antibiotic widely used in human and veterinary medicine. Monitoring its concentration and that of its primary metabolite, N-acetyl sulfadiazine, in biological samples is crucial for understanding its pharmacokinetics and ensuring its safe and effective use. LC-MS/MS has become the preferred technique for such bioanalytical assays due to its high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard in quantitative LC-MS/MS.[2] this compound serves as an ideal internal standard for the quantification of N-acetyl sulfadiazine and can also be used for the accurate quantification of sulfadiazine following a controlled chemical or enzymatic hydrolysis of the acetyl group, or by using a separate calibration curve. This internal standard minimizes variability introduced during sample preparation and analysis, thereby improving data quality.[1]

Experimental

Materials and Reagents
  • Sulfadiazine and N-acetyl sulfadiazine reference standards

  • This compound (Internal Standard)[5][6]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for sample extraction:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • Inject into the LC-MS/MS system.

G Sample Preparation Workflow cluster_sample_prep Sample Preparation start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_ppt Add Acetonitrile (Protein Precipitation) add_is->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end G Principle of Isotope Dilution LC-MS/MS cluster_workflow Analytical Workflow cluster_correction Correction for Variability sample Biological Sample (Analyte) add_is Addition of This compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification variability Sources of Variability: - Extraction Inefficiency - Matrix Effects - Instrument Fluctuation correction Ratio of Analyte to IS Provides Correction variability->correction

References

Application Notes: Analysis of N-Acetyl Sulfadiazine-13C6 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfadiazine is a widely used sulfonamide antibiotic in veterinary medicine. Its residues, along with its metabolites, in food products of animal origin are a significant concern for human health due to potential allergic reactions and the development of antibiotic resistance.[1][2] N-Acetyl sulfadiazine is a major metabolite of sulfadiazine. Regulatory bodies have established maximum residue limits (MRLs) for sulfadiazine in various food matrices.[1] Accurate quantification of these residues is crucial for ensuring food safety. The use of stable isotope-labeled internal standards, such as N-Acetyl Sulfadiazine-13C6, is the gold standard for achieving high accuracy and precision in mass spectrometric analyses by compensating for matrix effects and variations in sample preparation and instrument response.[3]

This document provides a detailed protocol for the analysis of sulfadiazine in veterinary drug residues using this compound as an internal standard. The methodology is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the determination of antibiotic residues in complex matrices like milk and animal tissues.[4][5]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sulfonamides using methods similar to the one described, employing stable isotope-labeled internal standards.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLOD (ng/g)LOQ (ng/g)
SulfadiazineMilk0.5 - 3.01.5 - 10.0
SulfadiazineTissue (Muscle, Liver)1.0 - 5.03.0 - 15.0

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on typical instrument performance and method validation results reported in the literature for sulfonamide analysis.[1][6]

Table 2: Recovery and Precision

AnalyteMatrixSpiking Level (ng/g)Average Recovery (%)RSD (%)
SulfadiazineMilk1091 - 114< 15
SulfadiazineMilk5095 - 110< 10
SulfadiazineTissue2585 - 110< 15
SulfadiazineTissue10090 - 105< 10

Recovery and Relative Standard Deviation (RSD) data are representative of typical performance for sulfonamide residue analysis methods.[1][7]

Experimental Protocols

1. Sample Preparation: Milk

This protocol is adapted from established methods for the extraction of sulfonamides from milk.[1]

  • Materials:

    • Homogenized milk sample

    • This compound internal standard solution (1 µg/mL in methanol)

    • Acetonitrile (HPLC grade)

    • Hexane (HPLC grade)

    • Centrifuge tubes (50 mL)

    • Centrifuge

    • Nitrogen evaporator

    • LC vials

  • Procedure:

    • Pipette 5 mL of the milk sample into a 50 mL centrifuge tube.

    • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution and vortex for 30 seconds.

    • Add 10 mL of acetonitrile to the tube.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 5 mL of hexane to the supernatant, vortex for 30 seconds, and centrifuge at 5,000 rpm for 5 minutes for defatting.

    • Discard the upper hexane layer.

    • Transfer the acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase, vortex, and transfer to an LC vial for analysis.

2. Sample Preparation: Animal Tissue (Muscle, Liver)

This protocol is a generalized procedure based on common techniques for sulfonamide extraction from tissues.[6][8]

  • Materials:

    • Tissue sample, homogenized

    • This compound internal standard solution (1 µg/mL in methanol)

    • Ethyl acetate (HPLC grade)

    • 0.2 M Glycine buffer (pH 3.0)

    • Sodium sulfate, anhydrous

    • Centrifuge tubes (50 mL)

    • Homogenizer/blender

    • Centrifuge

    • Nitrogen evaporator

    • LC vials

  • Procedure:

    • Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

    • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution and let it stand for 15 minutes.

    • Add 10 mL of ethyl acetate and homogenize for 1 minute.

    • Add 5 g of anhydrous sodium sulfate, vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Decant the ethyl acetate supernatant into a clean tube.

    • Repeat the extraction with another 10 mL of ethyl acetate and combine the supernatants.

    • Add 5 mL of 0.2 M glycine buffer (pH 3.0) to the combined supernatant and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Discard the upper ethyl acetate layer.

    • Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase, vortex, and transfer to an LC vial for analysis.

3. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions:

Table 3: MRM Transitions for Sulfadiazine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Sulfadiazine251.1156.092.115
This compound (ISTD)299.1162.098.118

Note: The precursor ion for this compound is calculated based on the addition of an acetyl group (42 Da) to Sulfadiazine-13C6 (257.1 m/z). Product ions and collision energies should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result sample Milk or Homogenized Tissue spike Spike with This compound sample->spike extraction Solvent Extraction (Acetonitrile/Ethyl Acetate) spike->extraction cleanup Liquid-Liquid Extraction or Defatting extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition and Processing msms->data quantification Quantification of Sulfadiazine Residues data->quantification

Caption: Workflow for Veterinary Drug Residue Analysis.

logical_relationship sulfadiazine Sulfadiazine (Analyte) extraction Extraction & Cleanup sulfadiazine->extraction metabolite N-Acetyl Sulfadiazine (Metabolite) metabolite->extraction istd This compound (Internal Standard) istd->extraction matrix Sample Matrix (Milk, Tissue) matrix->extraction lcms LC-MS/MS Analysis extraction->lcms result Accurate Quantification lcms->result

Caption: Role of Internal Standard in Analysis.

References

Application Notes and Protocols for the Analysis of N-Acetyl Sulfadiazine-13C6 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antibiotics extensively used in human and veterinary medicine to treat bacterial infections.[1][2] Due to their widespread use and incomplete removal during wastewater treatment, these compounds and their metabolites, such as N-acetyl sulfadiazine, are frequently detected in environmental water bodies, including surface water and groundwater.[3][4] The presence of antibiotic residues in the environment is a significant concern as it can contribute to the development of antibiotic-resistant bacteria.[5]

Accurate and reliable monitoring of these contaminants is crucial for assessing environmental risks. This application note describes a robust and sensitive analytical method for the determination of sulfadiazine and its primary metabolite, N-acetyl sulfadiazine, in various environmental water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). To ensure high accuracy and mitigate matrix effects, the stable isotope-labeled internal standard, N-Acetyl sulfadiazine-13C6, is employed in an isotope dilution approach.

Principle

The method is based on the principle of isotope dilution mass spectrometry (IDMS), which is a highly accurate quantification technique. A known amount of the isotopically labeled internal standard (this compound) is added to the water sample prior to any sample preparation steps. This standard behaves chemically and physically identically to the native analyte (N-acetyl sulfadiazine) throughout the extraction and analysis process. By measuring the ratio of the native analyte to its labeled counterpart using LC-MS/MS, any losses during sample preparation or variations in instrument response (matrix effects) can be effectively corrected, leading to highly accurate and precise quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade methanol, acetonitrile, and water. HPLC grade formic acid, ammonia, and ethyl acetate.

  • Standards:

    • N-Acetyl sulfadiazine (analytical standard)

    • Sulfadiazine (analytical standard)

    • This compound (internal standard)

  • Chemicals: EDTA (disodium salt), Sodium hydroxide.

  • Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.[5]

  • Sample Collection Bottles: Amber glass bottles, pre-rinsed with methanol and ultrapure water.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standards and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with a methanol/water (50:50, v/v) mixture.

  • Internal Standard Spiking Solution (e.g., 1 µg/L): Prepare a working solution of this compound at a concentration suitable for spiking into the samples. The final concentration in the sample should be within the calibration range.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. To prevent degradation of target analytes, transport samples to the laboratory on ice and store at 4°C. Analysis should be performed as soon as possible. Add EDTA to the sample to a final concentration of 0.5 g/L to chelate metal ions.[3]

  • pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7 using formic acid or ammonia.[3]

  • Spiking with Internal Standard: Add a known volume of the this compound internal standard spiking solution to each sample, blank, and calibration standard.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[6][7] Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated water sample (typically 200-500 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[3]

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic substances.[3]

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for approximately 10-20 minutes to remove residual water.

  • Elution: Elute the retained analytes from the cartridge with 6-8 mL of methanol or a methanol-acetone mixture (1:1, v/v).[8]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[6] Vortex thoroughly and centrifuge to obtain a clear supernatant for LC-MS/MS analysis.[3]

UPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation.[5]

    • Mobile Phase: Gradient elution using:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in methanol/acetonitrile

    • Flow Rate: 0.3 - 0.4 mL/min

    • Injection Volume: 10 µL[5]

    • Column Temperature: 40°C[6]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for sulfadiazine, N-acetyl sulfadiazine, and this compound must be optimized. At least two transitions per compound are recommended for confirmation.

Data Presentation

The following tables summarize typical quantitative data for the analysis of sulfonamides in water, based on literature values.

Table 1: UPLC-MS/MS Method Performance

Parameter Sulfadiazine N-Acetyl Sulfadiazine
Linearity Range 0.5 - 200 µg/L[3] Analyte Dependent
> 0.998[3] > 0.99
Limit of Detection (LOD) 0.01 - 0.2 ng/L[5][8] Analyte Dependent

| Limit of Quantification (LOQ) | 1 ng/L[3] | Analyte Dependent |

Table 2: Recovery and Precision in Spiked Surface Water

Analyte Spiking Level Average Recovery (%) Relative Standard Deviation (RSD, %)
Sulfadiazine 20 ng/L 80 - 90%[3] < 20%[3]
Sulfonamides (General) 20, 200, 400 ng/L (Pure Water) 70 - 96%[3] < 15%[3]

| Sulfonamides (General) | Various | 71 - 125%[5] | Analyte Dependent |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 1. Water Sample Collection (500 mL) s2 2. Add EDTA & Adjust pH (4-7) s1->s2 s3 3. Spike with This compound s2->s3 spe1 4. Condition SPE Cartridge (Methanol, Water) s3->spe1 spe2 5. Load Sample spe1->spe2 spe3 6. Wash Cartridge (Pure Water) spe2->spe3 spe4 7. Elute Analytes (Methanol) spe3->spe4 a1 8. Evaporate & Reconstitute (1 mL Mobile Phase) spe4->a1 a2 9. UPLC-MS/MS Analysis a1->a2 data Results a2->data Data Acquisition & Quantification

Caption: Experimental workflow for water sample analysis.

isotope_dilution cluster_sample In the Sample cluster_process During Prep & Analysis cluster_measurement Measurement cluster_result Result Analyte Native Analyte (N-Acetyl Sulfadiazine) Losses Losses during SPE Matrix Effects in MS Analyte->Losses IS Internal Standard (this compound) IS->Losses Ratio Ratio (Analyte / IS) Remains Constant Losses->Ratio Affects both equally Quant Accurate Quantification Ratio->Quant

References

Application of N-Acetyl Sulfadiazine-13C6 in Food Matrix Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock. Consequently, residues of sulfadiazine and its primary metabolite, N-Acetyl sulfadiazine, can be present in food products of animal origin, such as milk, meat, and honey. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for the monitoring of sulfadiazine and N-Acetyl sulfadiazine in various food matrices.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard (SIL-IS). N-Acetyl sulfadiazine-13C6 is the ideal SIL-IS for the quantification of N-Acetyl sulfadiazine, as it shares identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis. This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to more reliable and accurate results. This application note provides a detailed protocol for the analysis of N-Acetyl sulfadiazine in food matrices using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method: Key Parameters and Performance

The use of this compound as an internal standard in conjunction with LC-MS/MS allows for the sensitive and selective quantification of N-Acetyl sulfadiazine in complex food matrices. The following tables summarize typical method validation parameters that can be achieved.

Table 1: LC-MS/MS Parameters for N-Acetyl Sulfadiazine and this compound

ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of analyte from matrix interferences
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (N-Acetyl sulfadiazine) To be determined empirically (e.g., m/z 293.1 → 156.1)
MRM Transition (this compound) To be determined empirically (e.g., m/z 299.1 → 162.1)

Table 2: Method Validation Data for Sulfonamide Analysis in Food Matrices

Food MatrixAnalyteInternal StandardRecovery (%)Precision (RSD%)LOQ (µg/kg)Reference
MilkSulfadiazineSulfadiazine-d491 - 114< 151.0 - 5.0[1]
MeatSulfadiazineSulfadiazine-(phenyl-13C6)82 - 116< 150.5 - 2.0[2]
Fish MuscleN-Acetyl sulfadiazineDapsone92.0 - 108.0< 8.910.0[3]
Animal FeedSulfadiazineNot specified76.0 - 77.4< 10106.2 - 174.6[4]

Note: While specific validation data for N-Acetyl sulfadiazine with this compound in food is not widely published, the data presented for sulfadiazine with its labeled internal standard and for N-Acetyl sulfadiazine with a different internal standard provide an indication of the expected performance. The use of this compound is expected to yield high recovery and precision for N-Acetyl sulfadiazine analysis.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of N-Acetyl sulfadiazine from common food matrices.

Protocol 1: Analysis of N-Acetyl Sulfadiazine in Milk

This protocol is adapted from established methods for sulfonamide analysis in milk.[1]

1. Materials and Reagents

  • N-Acetyl sulfadiazine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate (EA), HPLC grade

  • n-Hexane, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Pipette 5 mL of milk into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add 10 mL of a 1:1 (v/v) solution of acetonitrile and ethyl acetate.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 1 mL of n-hexane to the dried extract and vortex for 30 seconds to remove lipids.

  • Add 1 mL of 50% methanol in water and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Carefully collect the lower aqueous layer and filter through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Analysis of N-Acetyl Sulfadiazine in Meat and Fish

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.

1. Materials and Reagents

  • N-Acetyl sulfadiazine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN) with 1% acetic acid, HPLC grade

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium acetate (NaOAc)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO4 and primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Weigh 2 g of homogenized meat or fish tissue into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Vortex for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4 and 1 g NaOAc).

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of N-Acetyl sulfadiazine in food matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Food Sample (e.g., Milk, Meat) spike Spike with N-Acetyl sulfadiazine-13C6 sample->spike extraction Extraction (e.g., Acetonitrile) spike->extraction cleanup Clean-up (e.g., d-SPE, LLE) extraction->cleanup evaporation Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS System reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quantification Quantification data->quantification

Caption: General experimental workflow for food matrix analysis.

logical_relationship analyte N-Acetyl sulfadiazine (Analyte) sample_prep Sample Preparation (Extraction, Clean-up) analyte->sample_prep is This compound (Internal Standard) is->sample_prep matrix_effects Matrix Effects & Instrumental Variation is->matrix_effects Correction lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis accurate_quant Accurate Quantification lcms_analysis->accurate_quant matrix_effects->lcms_analysis

Caption: Role of the internal standard in accurate quantification.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of N-Acetyl sulfadiazine in a variety of food matrices. The protocols outlined in this application note, in conjunction with LC-MS/MS analysis, offer the high sensitivity and selectivity required to meet global regulatory standards for food safety. The implementation of this isotope dilution technique is crucial for ensuring accurate monitoring of sulfonamide residues in the food supply chain.

References

Application Notes and Protocols for N-Acetyl Sulfadiazine-13C6 Sample Preparation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the extraction and purification of N-Acetyl sulfadiazine-13C6 from complex soil matrices. The methodologies described are based on established techniques for sulfonamide analysis in environmental samples, ensuring robust and reliable results for researchers and professionals in drug development and environmental science.

Introduction

N-Acetyl sulfadiazine is the primary metabolite of the antibiotic sulfadiazine.[][2] Its presence and fate in the environment, particularly in soil, are of significant interest due to the widespread use of sulfadiazine in veterinary medicine.[3] Monitoring its concentration in soil requires sensitive and accurate analytical methods. This compound is a stable isotope-labeled internal standard crucial for compensating for matrix effects and procedural losses during sample preparation and analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[]

This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted technique for the extraction of pesticides and veterinary drugs from various matrices, including soil.[4][5] The protocol is designed to provide high recovery and clean extracts suitable for sensitive LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the analysis of sulfonamides in soil using methods similar to the one described in this document. The actual performance of the method for this compound should be validated in the user's laboratory.

AnalyteMatrixMethodRecovery (%)LOQ (µg/kg)Reference
SulfadiazineSoilQuEChERS LC-MS/MS72 - 11320 - 36.9[6]
Sulfonamides (various)SoilMicrowave-Assisted Extraction & SPE LC-MS/MS82.6 - 93.74.6 - 16.0 (ng/g)[7]
Sulfonamides (various)SoilUltrasonic Extraction & SPE HPLC72.6 - 85.30.24 - 3.30[8]
Pesticides (various)SoilQuEChERS GC/MS & LC/MS~70 - 120 (median 72.7)Not Specified[5]

Experimental Protocols

Principle

The sample preparation procedure involves an initial extraction of this compound from the soil sample using an acidified organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Materials and Reagents
  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), 98% or higher

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Analytical balance

Protocol: Modified QuEChERS Extraction and Cleanup
  • Sample Homogenization:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

    • Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add the appropriate amount of this compound working standard solution to the soil sample to be used as an internal standard.

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL polypropylene centrifuge tube containing 900 mg of anhydrous MgSO4, 300 mg of PSA, and 300 mg of C18.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer 4 mL of the cleaned supernatant to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% methanol in water) for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_final_prep Final Extract Preparation sample 1. Homogenized Soil Sample (10g) add_is 2. Add this compound Internal Standard sample->add_is add_solvent 3. Add 10 mL 1% Formic Acid in Acetonitrile add_is->add_solvent vortex1 4. Vortex (1 min) add_solvent->vortex1 add_salts 5. Add MgSO4 (4g) and NaCl (1g) vortex1->add_salts shake 6. Shake (1 min) add_salts->shake centrifuge1 7. Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer_supernatant 8. Transfer 6 mL Supernatant centrifuge1->transfer_supernatant Acetonitrile Layer dspe_tube 9. Tube with MgSO4, PSA, C18 transfer_supernatant->dspe_tube vortex2 10. Vortex (1 min) dspe_tube->vortex2 centrifuge2 11. Centrifuge (4000 rpm, 5 min) vortex2->centrifuge2 transfer_cleaned 12. Transfer 4 mL Cleaned Supernatant centrifuge2->transfer_cleaned Cleaned Extract evaporate 13. Evaporate to Dryness (N2, 40°C) transfer_cleaned->evaporate reconstitute 14. Reconstitute in 1 mL Mobile Phase evaporate->reconstitute analysis 15. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from soil.

Discussion

The use of an acidified extraction solvent helps to protonate the sulfonamide group, improving its solubility in acetonitrile and extraction efficiency from the soil matrix. The subsequent addition of salts induces phase separation between the aqueous and organic layers, partitioning the analyte into the acetonitrile phase. The d-SPE cleanup step is critical for removing matrix co-extractives that can interfere with LC-MS/MS analysis. PSA is effective at removing organic acids, fatty acids, and sugars, while C18 removes non-polar interferences. Anhydrous MgSO4 is used to remove residual water from the extract.

The use of this compound as an internal standard is highly recommended to correct for any analyte loss during the sample preparation steps and to compensate for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. This ensures the accuracy and reliability of the quantitative results.

Conclusion

The described modified QuEChERS protocol provides a robust and efficient method for the extraction and cleanup of this compound from soil samples. The detailed steps and the use of a stable isotope-labeled internal standard are designed to yield high-quality data suitable for demanding research and regulatory applications. It is essential to validate the method in-house to determine specific performance characteristics such as recovery, precision, and limits of detection and quantification for the specific soil types under investigation.

References

Application Notes and Protocols for N-Acetyl Sulfadiazine-13C6 in Aquaculture Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetyl sulfadiazine-13C6 as an internal standard in the monitoring of sulfadiazine (SDZ) and its primary metabolite, N-Acetyl sulfadiazine (AcSDZ), in aquaculture products. The methodologies described are crucial for ensuring food safety and regulatory compliance.

Application Notes

Introduction

Sulfadiazine is a sulfonamide antibiotic frequently used in aquaculture to treat bacterial infections in fish and shrimp.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in food products to mitigate risks to human health, such as allergic reactions and the development of antibiotic resistance.[2] Monitoring the levels of sulfadiazine and its metabolites, such as N-Acetyl sulfadiazine, is therefore essential.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4]

Principle of the Method

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the extraction process. This internal standard behaves chemically and physically similarly to the target analytes (sulfadiazine and N-Acetyl sulfadiazine) throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the signal intensity of the native analytes to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, minimizing the impact of sample matrix interference.[5] The samples are typically extracted using an organic solvent, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances.[1] The final analysis is performed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target compounds.[2]

Applications

This method is applicable to the quantitative analysis of sulfadiazine and N-Acetyl sulfadiazine residues in various aquaculture species, including but not limited to:

  • Fish (e.g., salmon, trout, tilapia, sea bream)[3][6]

  • Shrimp[7]

The method is suitable for:

  • Routine monitoring of veterinary drug residues in seafood.

  • Pharmacokinetic and residue depletion studies in aquatic species.

  • Ensuring compliance with national and international food safety regulations.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of sulfadiazine and N-Acetyl sulfadiazine in aquaculture samples. The data is compiled from various validated methods and demonstrates the robustness and reliability of the analytical approach.

Table 1: Method Performance for Sulfadiazine (SDZ) and N-Acetyl Sulfadiazine (AcSDZ) in Fish Muscle

ParameterSulfadiazine (SDZ)N-Acetyl Sulfadiazine (AcSDZ)Internal StandardReference
Linearity Range (µg/kg) 10 - 100010 - 1000Dapsone[4][8]
Correlation Coefficient (r²) > 0.99> 0.99Dapsone[4][8]
Limit of Detection (LOD) (µg/kg) 3.03.0Dapsone[4][8]
Limit of Quantification (LOQ) (µg/kg) 1010Dapsone[4][8]
Recovery (%) > 92.0> 92.0Dapsone[4][8]
Precision (RSD, %) < 8.9< 8.9Dapsone[4][8]
Decision Limit (CCα) (µg/kg) 104.3105.3Dapsone[4][8]
Detection Capability (CCβ) (µg/kg) 110.0109.7Dapsone[4][8]

Table 2: LC-MS/MS Parameters for Analysis of Sulfonamides

ParameterSettingReference
LC Column C18 column[2]
Mobile Phase A 0.1% Formic acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.3 - 0.5 mL/min[2][7]
Injection Volume 5 - 20 µL[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)[7]

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of sulfadiazine, N-Acetyl sulfadiazine, and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and bring to volume. Store at -20°C.

1.2. Intermediate Standard Solution (10 µg/mL):

  • Pipette 100 µL of each 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

1.3. Working Standard Solutions (0.1 - 100 ng/mL):

  • Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with the mobile phase. These will be used to construct the calibration curve.

1.4. Internal Standard Spiking Solution (1 µg/mL):

  • Dilute the this compound intermediate stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation: Extraction and Cleanup

This protocol is a representative procedure based on established methods.[1][2]

2.1. Homogenization:

  • Homogenize fish or shrimp tissue to a uniform consistency.

2.2. Extraction:

  • Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile (containing 0.1% formic acid).

  • Vortex for 1 minute to ensure thorough mixing.

  • Shake vigorously for 10 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

2.3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the extracted supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3.2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Sulfadiazine: Precursor ion (m/z) 251.1 → Product ions (m/z) 156.1, 92.1

    • N-Acetyl Sulfadiazine: Precursor ion (m/z) 293.1 → Product ions (m/z) 156.1, 231.1

    • This compound: Precursor ion (m/z) 299.1 → Product ion (m/z) 162.1

Visualizations

Metabolic Pathway of Sulfadiazine

The primary metabolic pathway for sulfadiazine in many animal species, including fish, is N-acetylation. This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme, which transfers an acetyl group from acetyl-CoA to the N4-amino group of sulfadiazine.[9]

Sulfadiazine_Metabolism cluster_0 Metabolic Conversion in Fish Liver SDZ Sulfadiazine AcSDZ N-Acetyl Sulfadiazine SDZ->AcSDZ N-acetyltransferase (NAT) + Acetyl-CoA

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl Sulfadiazine in fish.

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure for determining sulfadiazine and N-Acetyl sulfadiazine residues in aquaculture samples.

Experimental_Workflow Sample 1. Sample Collection (Fish/Shrimp Tissue) Homogenization 2. Homogenization Sample->Homogenization Spiking 3. Spiking with This compound Homogenization->Spiking Extraction 4. Acetonitrile Extraction Spiking->Extraction Cleanup 5. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis 6. LC-MS/MS Analysis Cleanup->Analysis Quantification 7. Data Processing and Quantification Analysis->Quantification

Caption: Workflow for the analysis of Sulfadiazine residues in aquaculture.

Logical Relationship of Method Validation

The validation of the analytical method ensures its reliability and fitness for purpose, adhering to international guidelines.

Validation_Relationship cluster_params Validation Parameters Method Analytical Method Validation Method Validation Method->Validation Reliability Reliable Results Validation->Reliability Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOQ LOQ/LOD Validation->LOQ

Caption: Key parameters for analytical method validation.

References

Application Note: Chromatographic Separation and Quantification of Sulfadiazine and its ¹³C₆-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine is a sulfonamide antibiotic used in both human and veterinary medicine to treat bacterial infections. Accurate quantification of sulfadiazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. The use of a stable isotope-labeled internal standard, such as ¹³C₆-sulfadiazine, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the chromatographic separation and quantification of sulfadiazine using ¹³C₆-sulfadiazine as an internal standard.

Experimental Protocols

This section details the necessary materials, sample preparation, and analytical conditions for the successful separation and quantification of sulfadiazine.

Materials and Reagents
  • Sulfadiazine analytical standard

  • ¹³C₆-Sulfadiazine (internal standard)[2]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting sulfadiazine from biological matrices like plasma or serum.[3]

  • Spiking: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the ¹³C₆-sulfadiazine internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

A reversed-phase C18 column is commonly used for the separation of sulfadiazine.[4][5][6]

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for this analysis.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

MRM Transitions:

The following MRM transitions should be monitored. The precursor ion for sulfadiazine is its protonated molecule [M+H]⁺. For ¹³C₆-sulfadiazine, the precursor ion will have an m/z shift of +6. The product ions are generated by fragmentation in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfadiazine251.2156.192.2[2][7]
¹³C₆-Sulfadiazine257.2156.198.1

Data Presentation

The following table summarizes the quantitative data and typical method validation parameters for the analysis of sulfadiazine using a stable isotope-labeled internal standard.

ParameterSulfadiazine¹³C₆-Sulfadiazine (IS)Reference
Retention Time (min) ~4.5~4.5[4][5]
Linearity Range 1 - 1000 ng/mL-[4]
Correlation Coefficient (r²) > 0.99-
Lower Limit of Quantification (LLOQ) 1 ng/mL-[7]
Accuracy (% Recovery) 85 - 115%-[4]
Precision (%RSD) < 15%-[4]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike Spike with ¹³C₆-Sulfadiazine IS sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_separation Chromatographic Separation (C18 Column) filter->lc_separation Inject ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection Elution integration Peak Integration ms_detection->integration Data Acquisition quantification Quantification (Internal Standard Method) integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_quantification Quantitative Analysis Principle analyte Sulfadiazine lc_ms LC-MS/MS Analysis analyte->lc_ms is ¹³C₆-Sulfadiazine (Internal Standard) is->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio Measures calibration Calibration Curve ratio->calibration Compare to concentration Analyte Concentration calibration->concentration Determines

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for Tracing Sulfadiazine Metabolism In Vivo Using N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine (SDZ) is a widely utilized sulfonamide antibiotic in both human and veterinary medicine.[1] Understanding its metabolic fate is crucial for optimizing dosage regimens, assessing potential toxicities, and ensuring therapeutic efficacy. The primary metabolic pathway for sulfadiazine in many species is N-acetylation, resulting in the formation of N-Acetyl sulfadiazine (ACT-SDZ).[1][2] Stable isotope-labeled compounds are powerful tools for in vivo metabolic studies, offering a precise method to trace the biotransformation of a parent drug without the complications of radioactive isotopes.[3][4] N-Acetyl sulfadiazine-13C6 is a stable isotope-labeled version of the primary metabolite of sulfadiazine, which can be used as an internal standard for quantitative analysis or as a tracer in metabolic studies.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in tracing the metabolism of sulfadiazine in vivo.

Application

The primary application of this compound is to serve as an internal standard for the accurate quantification of the unlabeled N-Acetyl sulfadiazine metabolite in biological matrices such as plasma, urine, and tissues.[5] By introducing a known amount of the labeled compound during sample analysis, variations due to sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements.[3] This is particularly valuable in pharmacokinetic and metabolic studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl sulfadiazine in Grass Carp

The following table summarizes the pharmacokinetic parameters of sulfadiazine (SDZ) and its metabolite, N-Acetyl sulfadiazine (ACT-SDZ), in grass carp following a single oral administration of 50 mg/kg SDZ at different water temperatures. This data is crucial for designing in vivo studies, as it provides insights into the expected time course of metabolism and elimination.

ParameterTissue18°C24°C
SDZ
AUC (µg/h/mL or µg/h/g)Gill138.8269.41
Kidney179.3182.94
Liver163.7862.72
Muscle + Skin114.7533.35
Plasma105.7823.48
ACT-SDZ
AUC (µg/h/mL or µg/h/g)Gill25.1312.57
Kidney35.8617.93
Liver32.7616.38
Muscle + Skin22.9511.48
Plasma21.1610.58

Data adapted from a study on grass carp and may vary in other species.[1][8]

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C613C6H12N4O3S
Molecular Weight 298.27 g/mol
CAS Number 1217089-17-2
Appearance White Solid
Storage 2-8°C Refrigerator

Properties obtained from supplier data.[7][9]

Experimental Protocols

In Vivo Study Protocol for Tracing Sulfadiazine Metabolism

This protocol outlines a general procedure for an in vivo study in a model organism (e.g., rodents) to trace the metabolism of sulfadiazine using this compound as an internal standard for metabolite quantification.

1. Animal Model and Acclimation:

  • Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Acclimate the animals for at least one week under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

2. Dosing:

  • Prepare a formulation of sulfadiazine for oral or intravenous administration at a predetermined dose. A common oral dose in pharmacokinetic studies is 50 mg/kg.[1]

  • Administer the sulfadiazine dose to the test animals. For oral administration, gavage is a common method.[10]

3. Sample Collection:

  • Collect biological samples (e.g., blood, urine, feces) at predetermined time points post-dosing.

  • For blood collection, use appropriate techniques (e.g., tail vein sampling) and collect into tubes containing an anticoagulant (e.g., EDTA).

  • Process blood samples to obtain plasma by centrifugation.

  • Store all samples at -80°C until analysis.

4. Sample Preparation for Analysis:

  • Thaw biological samples on ice.

  • To a known volume or weight of the sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol) to serve as the internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

5. Analytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Use a suitable LC column (e.g., C18) for chromatographic separation.

  • Develop a mobile phase gradient for optimal separation of sulfadiazine, N-Acetyl sulfadiazine, and the internal standard.

  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent drug, its unlabeled metabolite, and the 13C6-labeled internal standard.

  • Establish specific precursor-to-product ion transitions for each analyte.

6. Data Analysis:

  • Construct a calibration curve using known concentrations of unlabeled N-Acetyl sulfadiazine and a fixed concentration of the this compound internal standard.

  • Calculate the concentration of N-Acetyl sulfadiazine in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Use the concentration-time data to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life.

Visualizations

Metabolic Pathway of Sulfadiazine

cluster_0 Sulfadiazine Metabolism A Sulfadiazine B N-Acetyltransferase (NAT) A->B Acetylation C N-Acetyl sulfadiazine B->C D Excretion C->D

Caption: Metabolic pathway of Sulfadiazine to N-Acetyl sulfadiazine.

Experimental Workflow for In Vivo Metabolism Study

cluster_1 Experimental Workflow A Dosing of Animal Model with Sulfadiazine B Biological Sample Collection (Plasma, Urine, etc.) A->B C Addition of N-Acetyl sulfadiazine-13C6 (Internal Standard) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis and Pharmacokinetic Modeling E->F

Caption: Workflow for tracing sulfadiazine metabolism in vivo.

Analytical Workflow for Metabolite Quantification

cluster_2 Analytical Workflow A Prepared Sample (Analyte + Internal Standard) B LC Separation A->B C Mass Spectrometry (MRM Detection) B->C D Peak Area Integration C->D E Quantification using Calibration Curve D->E

Caption: Analytical workflow for quantifying N-Acetyl sulfadiazine.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for tracing the metabolism of sulfadiazine in vivo. The detailed protocols and workflows presented here offer a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of drug development and regulatory submissions.

References

Troubleshooting & Optimization

N-Acetyl sulfadiazine-13C6 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of N-Acetyl Sulfadiazine-13C6 in various organic solvents. Given the limited direct data on the isotopically labeled compound, solubility information for its non-labeled counterpart, N-Acetyl Sulfadiazine, and the parent compound, Sulfadiazine, are provided as a close approximation.

Solubility Data

The solubility of this compound is expected to be very similar to that of N-Acetyl Sulfadiazine. The following tables summarize the available solubility data for N-Acetyl Sulfadiazine and its parent compound, Sulfadiazine, which can serve as a valuable reference.

Table 1: Solubility of N-Acetyl Sulfadiazine

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[]
MethanolSlightly Soluble[]
Dichloromethane or THFEnhances reagent solubility

Table 2: Solubility of Sulfadiazine (Parent Compound)

SolventConcentration
Ethanol~0.3 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~50 mg/mL[2]
Dimethylformamide (DMF)~50 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Methodology for Determining Sulfadiazine Solubility

A common method for determining the solubility of sulfonamides like sulfadiazine is the flask agitation method.[3] This protocol can be adapted for this compound.

  • Saturation: Add an excess amount of the compound to the selected solvent in a flask to create a saturated solution with a solid phase present.

  • Equilibration: Agitate the flasks in a thermostatted bath at a constant temperature for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtered solution gravimetrically with a suitable solvent. Measure the concentration of the solute using a validated analytical technique, such as UV/Vis spectrophotometry at the wavelength of maximum absorbance (λmax).[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is my this compound not dissolving in the organic solvent?

    • A1: The compound may have limited solubility in the chosen solvent. Refer to the solubility data (Table 1) and consider switching to a solvent in which it is more soluble, such as DMSO. Also, ensure you are using a sufficient volume of solvent for the amount of compound.

  • Q2: Can I improve the solubility of this compound in my current solvent?

    • A2: Gentle heating and sonication can help increase the rate of dissolution. However, be cautious with temperature as it can potentially degrade the compound. It is advisable to perform a small-scale test first.

  • Q3: The compound precipitated out of solution after storage. How can I prevent this?

    • A3: Precipitation upon storage, especially at lower temperatures, indicates that the solution was likely saturated or near-saturated. For aqueous buffers, it is not recommended to store the solution for more than one day.[2] If you need to store the solution, consider preparing a more dilute stock or storing it at room temperature if the compound's stability allows.

  • Q4: How should I prepare an aqueous solution of this compound?

    • A4: Due to its limited aqueous solubility, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.[2] Subsequently, dilute this stock solution with the aqueous buffer of your choice to the desired final concentration.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolve N-Acetyl Sulfadiazine-13C6 check_dissolution Does it dissolve completely? start->check_dissolution troubleshoot_options Troubleshooting Options check_dissolution->troubleshoot_options No successful_dissolution Successful Dissolution check_dissolution->successful_dissolution Yes failed_dissolution Still Not Dissolved Re-evaluate Experiment check_dissolution->failed_dissolution After Troubleshooting: No increase_volume Increase Solvent Volume troubleshoot_options->increase_volume change_solvent Switch to a Better Solvent (e.g., DMSO) troubleshoot_options->change_solvent apply_energy Apply Gentle Heat or Sonication troubleshoot_options->apply_energy increase_volume->check_dissolution change_solvent->check_dissolution apply_energy->check_dissolution

References

Technical Support Center: N-Acetyl sulfadiazine-13C6 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of N-Acetyl sulfadiazine-13C6 stock solutions. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: While specific stability data for this compound is not extensively published, general best practices for stable isotope-labeled (SIL) internal standards should be followed. For long-term storage, it is recommended to store stock solutions at -20°C or colder.[1] Some sources suggest that for solutions in solvent, storage at -80°C can extend stability for up to 6 months, while at -20°C, it may be stable for 1 month.[2] To minimize degradation, solutions should be protected from light and moisture.[2][3] It is also advisable to use amber vials or wrap containers in aluminum foil.

Q2: What solvents are suitable for preparing this compound stock solutions?

A2: The choice of solvent can impact the stability of your stock solution. N-Acetyl sulfadiazine is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[] When selecting a solvent, ensure it is compatible with your analytical method (e.g., LC-MS/MS) and does not promote degradation of the compound. It is crucial to use high-purity, anhydrous solvents to minimize moisture content.

Q3: How does the stability of this compound compare to its unlabeled counterpart?

A3: Stable isotope-labeled compounds are expected to have chemical behavior and stability very similar to their unlabeled analogues.[5][6] Therefore, the stability profile of this compound is anticipated to be comparable to that of N-Acetyl sulfadiazine under the same storage conditions.

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on studies of its parent compound, sulfadiazine, degradation can occur through oxidation and reactions with hydroxyl radicals.[7][8] Therefore, it is plausible that this compound could be susceptible to similar oxidative degradation. Hydrolysis of the acetyl group is another potential degradation route.

Q5: How often should I assess the stability of my stock solution?

A5: The stability of stock solutions should be periodically evaluated. The frequency of testing will depend on the storage conditions, the solvent used, and the stringency of the analytical method. A common practice is to perform a stability check before initiating a new set of experiments or after a prolonged storage period.

Troubleshooting Guides

Issue 1: Decreasing internal standard response over time.

  • Potential Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound.

    • Analyze the fresh solution alongside the stored solution.

    • Compare the peak areas or signal intensities. A significant decrease (>10%) in the stored solution's response suggests degradation.[9]

    • If degradation is confirmed, discard the old stock solution and prepare fresh solutions more frequently.

    • Review your storage conditions to ensure they align with the recommendations (see Table 1).

Issue 2: Appearance of unknown peaks in analytical runs using the internal standard.

  • Potential Cause: Formation of degradation products from the this compound stock solution.

  • Troubleshooting Steps:

    • Analyze a blank sample (solvent only) to rule out contamination from the analytical system.

    • Analyze a freshly prepared this compound solution to see if the unknown peaks are present.

    • If the peaks are only present in the stored solution, they are likely degradation products.

    • Consider using a higher resolution mass spectrometer to obtain accurate mass data for the unknown peaks to help in their identification. This may provide insights into the degradation pathway.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Temperature -20°C for routine long-term storage.[1] -80°C may provide extended stability.[2]Low temperatures slow down chemical degradation processes.
Light Protect from light by using amber vials or wrapping containers in foil.[2]To prevent photodegradation.
Moisture Use anhydrous solvents and tightly sealed containers.[2]To prevent hydrolysis.
Container Chemically inert containers (e.g., borosilicate glass).To prevent leaching or adsorption of the analyte.
Freeze/Thaw Cycles Minimize the number of freeze/thaw cycles. Aliquot the stock solution into smaller volumes.[10]Repeated freezing and thawing can accelerate degradation.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound Stock Solution

Objective: To determine the stability of a this compound stock solution over a defined period under specific storage conditions.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., methanol, DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation of "Fresh" Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). This is your "fresh" reference solution.

  • Preparation of "Stored" Stock Solution:

    • Prepare a separate stock solution at the same concentration as the "fresh" solution.

    • Aliquot this solution into multiple vials and store them under the desired conditions (e.g., -20°C, protected from light).

  • Initial Analysis (Time Zero):

    • On the day of preparation, analyze both the "fresh" and "stored" solutions in triplicate using a validated analytical method (e.g., LC-MS/MS).

    • The response of the "stored" solution should be within an acceptable range of the "fresh" solution (e.g., ±5%).

  • Subsequent Analyses (Time Points):

    • At predefined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one of the "stored" solution aliquots.

    • Prepare a new "fresh" stock solution on the day of each analysis.

    • Analyze the "stored" and the new "fresh" solutions in triplicate.

  • Data Analysis:

    • Calculate the mean response (e.g., peak area) for both the "fresh" and "stored" solutions at each time point.

    • Determine the percent difference between the mean response of the "stored" solution and the "fresh" solution using the following formula:

    • The stock solution is considered stable if the percent difference is within an acceptable limit, typically ±10%.[9]

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 2...n) prep_fresh Prepare 'Fresh' Stock Solution analysis_t0 Initial Analysis (T=0) prep_fresh->analysis_t0 prep_stored Prepare & Aliquot 'Stored' Stock Solution store Store Aliquots at Defined Conditions (-20°C, protected from light) prep_stored->store analysis_tn Subsequent Analyses (T=n) store->analysis_tn data_eval Data Evaluation (% Difference < 10%) analysis_t0->data_eval analysis_tn->data_eval

Caption: Workflow for Long-Term Stability Assessment.

troubleshooting_workflow start Decreasing IS Response or Unexpected Peaks Observed check_fresh Analyze Fresh vs. Stored Stock Solution start->check_fresh is_degraded Response of Stored < 90% of Fresh? check_fresh->is_degraded is_contaminated Unexpected Peaks in Stored Solution Only? is_degraded->is_contaminated No action_discard Discard Old Stock. Prepare Fresh. is_degraded->action_discard Yes action_investigate_peaks Investigate Degradant Identity (e.g., High-Res MS) is_contaminated->action_investigate_peaks Yes end_stable Stock is Stable. Investigate Other Causes. is_contaminated->end_stable No action_review_storage Review Storage Conditions (Temp, Light, Solvent) action_discard->action_review_storage action_investigate_peaks->action_review_storage

Caption: Troubleshooting Internal Standard Instability.

References

Technical Support Center: Optimizing MS/MS Transitions for N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, experimental protocols, and troubleshooting advice for optimizing tandem mass spectrometry (MS/MS) transitions for N-Acetyl sulfadiazine-13C6, a common internal standard for the antibiotic metabolite N-Acetyl sulfadiazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in MS/MS analysis?

This compound is a stable isotope-labeled (SIL) version of N-Acetyl sulfadiazine, where six carbon atoms on the phenyl ring have been replaced with the heavier 13C isotope.[1] It is used as an internal standard (IS) in quantitative LC-MS/MS assays.[2] Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and shows similar ionization and fragmentation behavior. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the target analyte.[3]

Q2: What is the expected precursor ion for this compound?

To determine the precursor ion, we consider the exact mass of the molecule and the ionization mode. For this compound, the neutral exact mass is approximately 298.083 Da.[1] In positive electrospray ionization (ESI+), the molecule is protonated ([M+H]⁺). Therefore, the expected precursor ion to select in the first quadrupole (Q1) is m/z 299.09 .

Q3: How can I predict the most likely product ions for this compound?

Product ions can be predicted by understanding the fragmentation pattern of the unlabeled compound and accounting for the mass shift from the 13C labels. The fragmentation of N-Acetyl sulfadiazine (precursor [M+H]⁺ ≈ m/z 293.07) is well-documented.[4][5] The 13C6 label is on the p-Acetamidophenyl group. Therefore, any fragment containing this labeled ring will have its mass shifted by +6 Da.

Common fragmentation pathways for sulfonamides involve the cleavage of the sulfonamide bond.[6] For N-Acetyl sulfadiazine, a key fragment is observed at m/z 198, corresponding to the [C8H8NO3S]⁺ moiety.[5][6] For the 13C6-labeled version, this fragment is expected to shift to m/z 204 . Other significant fragments can be similarly predicted.

Q4: What are some recommended starting MS/MS transitions (MRM pairs) for method development?

Based on the predicted precursor and product ions, the following table summarizes the key ions for both the analyte and the internal standard. These transitions serve as an excellent starting point for optimization.

CompoundPrecursor Ion (m/z)Predicted Product Ions (m/z)Notes
N-Acetyl sulfadiazine (Analyte)293.07198.02Corresponds to the acetylated p-aminophenylsulfonyl moiety.[5][6]
227.09Corresponds to the loss of SO2.[5]
136.07A common fragment observed in spectral data.[4][5]
This compound (IS) 299.09 204.04 Primary transition. The m/z 198 fragment shifted by +6 Da.
233.11 Secondary transition. The m/z 227 fragment shifted by +6 Da.
142.09 Alternative transition. The m/z 136 fragment shifted by +6 Da.

Experimental Protocol: Optimizing MS/MS Transitions

This protocol outlines a systematic approach to determine the optimal MS/MS parameters for this compound using direct infusion.

1. Materials and Reagents

  • This compound certified reference standard.

  • HPLC-grade methanol or acetonitrile.

  • HPLC-grade water.

  • Formic acid (or other appropriate modifier).

  • Syringe pump and necessary tubing.

2. Direct Infusion Setup

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100-500 ng/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Disconnect the LC system from the mass spectrometer's ion source.

  • Set up a syringe pump to directly infuse the standard solution into the ion source at a stable, low flow rate (e.g., 5-10 µL/min).[3]

3. Precursor Ion Identification (Q1 Scan)

  • Set the mass spectrometer to operate in positive ionization mode (ESI+).

  • Perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 250-350).

  • Confirm the presence of the protonated molecule [M+H]⁺ at m/z 299.09 as the most abundant ion.

4. Product Ion Identification (Product Ion Scan)

  • Switch the instrument to Product Ion Scan (PIS) or MS/MS mode.

  • Set Q1 to isolate the precursor ion (m/z 299.09).

  • Scan the third quadrupole (Q3) over a wide mass range (e.g., m/z 50-310) to detect all resulting fragment ions.

  • Identify the most intense and stable product ions. Based on predictions, these are likely to be near m/z 204.04 and m/z 233.11 .

5. MRM Transition Selection and Collision Energy (CE) Optimization

  • Select the two most intense and specific product ions from the PIS spectrum to create MRM transitions (e.g., 299.09 → 204.04 and 299.09 → 233.11). Choosing specific, higher-mass product ions can help reduce background noise.[3]

  • For each selected transition, perform a collision energy optimization experiment.

  • Set the instrument to MRM mode and create a method that ramps the collision energy (CE) over a range (e.g., 5 to 50 eV in 2 eV increments) while monitoring the product ion intensity.[3]

  • Plot the resulting signal intensity against the collision energy for each transition. The optimal CE is the value that yields the highest signal intensity.

  • Optimize other compound-specific parameters, such as Declustering Potential (DP) or Cone Voltage, using a similar ramping procedure.

6. Finalize Method

  • Save the optimized MRM transitions, collision energies, and other parameters into your final LC-MS/MS acquisition method. The transition that provides the best signal-to-noise ratio should be used for quantification, while the second can be used for confirmation.[7]

Troubleshooting Guide

Q: I am seeing little to no signal for my this compound internal standard. What should I do?

A: Low or no signal can stem from several issues, from sample preparation to instrument settings.[8]

  • Improper Standard Preparation: Verify calculations, pipetting, and dilution steps. Ensure the standard has not degraded due to improper storage (e.g., exposure to light or temperature fluctuations).[8] Prepare fresh working solutions.

  • Instrument Settings: Confirm that the mass spectrometer is in the correct ionization mode (ESI+). Check that the precursor m/z is correct (299.09) and that the instrument is properly calibrated.

  • Infusion Issues: Ensure the infusion line is not clogged and that the flow rate is stable. Check for leaks in the system.

  • Ion Source Problems: The spray needle may be clogged or positioned incorrectly. Clean the ion source as part of routine maintenance.[9]

Q: Why is the background noise high for my selected transition?

A: High background noise can compromise sensitivity and accuracy.

  • Non-Specific Product Ion: Very low m/z product ions are often less specific and can have higher background levels. If possible, select a more specific, higher-mass product ion.[3]

  • System Contamination: Contaminants in the mobile phase, solvents, or the LC-MS system itself can cause high background.[9] Flush the system thoroughly and use high-purity solvents.

  • Matrix Interferences: Co-eluting compounds from the sample matrix can cause isobaric interference. Optimize the chromatographic separation to resolve the internal standard from these interferences.

Q: I am detecting a signal for the unlabeled analyte (m/z 293.07 → 198.02) in blank samples spiked only with the internal standard. What is the cause?

A: This indicates cross-contribution, which can arise from two main sources.

  • Isotopic Impurity of the Standard: The synthesis of SIL standards is rarely 100% perfect, meaning the IS material may contain a small amount of the unlabeled analyte.[10] To assess this, analyze a high-concentration solution of the IS and check for the analyte's signal. If significant, you may need to source a standard with higher isotopic purity or apply a mathematical correction.

  • In-Source Fragmentation: If the declustering potential (DP) or other source parameters are too high, the 13C6-labeled standard could potentially fragment back to an unlabeled form, though this is less common for 13C labels than for deuterium labels. Re-optimize source parameters to ensure gentle ionization.

Visualizations

The following diagrams illustrate the key workflows and logic for developing and troubleshooting your method.

G A Prepare 100-500 ng/mL Standard Solution B Set up Direct Infusion (5-10 µL/min) A->B C Perform Q1 Scan (Confirm Precursor m/z 299.09) B->C D Perform Product Ion Scan (Isolate m/z 299.09) C->D E Identify Intense & Specific Product Ions (e.g., m/z 204.04) D->E F Optimize Collision Energy (CE) for Each Transition E->F G Finalize MRM Method (Optimized Transitions & CEs) F->G

Caption: Workflow for optimizing MS/MS transitions via direct infusion.

G Problem Observed Issue: Low Signal or High Noise Check1 Is standard prepared correctly and stored properly? Problem->Check1 Sol1 Prepare fresh standard solution. Verify storage conditions. Check1->Sol1 No Check2 Are MS parameters correct? (Polarity, m/z, Calibration) Check1->Check2 Yes Sol1->Check2 Sol2 Verify instrument method settings. Perform system calibration. Check2->Sol2 No Check3 Is there high background from the system? Check2->Check3 Yes Sol2->Check3 Sol3 Flush LC system and MS. Use high-purity solvents. Check3->Sol3 Yes Check4 Is the chosen product ion low m/z or non-specific? Check3->Check4 No Sol3->Check4 Sol4 Re-evaluate product ion scan. Select higher m/z fragment if possible. Check4->Sol4 Yes Outcome Improved S/N Ratio Check4->Outcome No Sol4->Outcome

Caption: A logical troubleshooting guide for common signal issues.

References

Identifying and minimizing matrix effects with N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl sulfadiazine-13C6 as a stable isotope-labeled (SIL) internal standard to identify and minimize matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components present in the sample matrix.[1] In bioanalysis, endogenous materials such as phospholipids, salts, proteins, and lipids, or exogenous substances like anticoagulants and dosing vehicles, can interfere with the ionization of the target analyte and its internal standard in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[2][3][4]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used to combat matrix effects?

A2: SIL internal standards are considered the "gold standard" for quantitative bioanalysis. Since this compound is chemically and structurally almost identical to the unlabeled analyte (N-Acetyl sulfadiazine), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of this compound to samples, it can effectively compensate for variations in sample preparation and ionization efficiency caused by matrix effects.[5] The use of 13C labeling is particularly advantageous as it is less likely to cause a chromatographic shift compared to deuterium labeling.[6][7]

Q3: Can this compound always perfectly compensate for matrix effects?

A3: While highly effective, even a SIL internal standard may not perfectly compensate for matrix effects under all conditions.[8] Significant issues can arise if:

  • Extreme Ion Suppression: If the matrix effect is exceptionally severe, it can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.

  • Differential Matrix Effects: In rare cases, if there is a slight chromatographic separation between the analyte and the SIL internal standard (though less likely with 13C), they may be affected differently by co-eluting interferences.[8]

Q4: How can I quantitatively assess the magnitude of matrix effects in my assay?

A4: The most widely accepted method is the post-extraction addition experiment .[1][4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent at the same concentration.[1][4] This allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

  • Question: My QC samples are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value and a coefficient of variation ≤15%). Could this be a matrix effect issue?

  • Answer: Yes, this is a classic indicator of uncompensated matrix effects. The variability in matrix composition between different samples or lots of biological matrix can lead to inconsistent ion suppression or enhancement, causing poor accuracy and precision.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform the post-extraction addition experiment detailed in the "Experimental Protocols" section to calculate the Matrix Factor (MF) for your analyte and the Internal Standard (IS) Normalized MF. This will confirm the presence and extent of the matrix effect.

  • Optimize Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous extraction techniques to remove interfering components like phospholipids.[5]

    • Protein Precipitation (PPT): A quick but less clean method.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be optimized to selectively remove interferences.[5][9]

  • Improve Chromatographic Separation: Modify your LC method to better separate your analyte and internal standard from co-eluting matrix components. This can be achieved by:

    • Trying a different column chemistry.

    • Adjusting the mobile phase composition or gradient profile.[2]

    • Using a narrower column to reduce the amount of matrix introduced.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] However, ensure that the analyte concentration remains above the lower limit of quantitation (LLOQ).

Issue 2: Inconsistent or Unexpected Internal Standard (IS) Response

  • Question: The peak area of my this compound is highly variable across my sample set, or it is significantly lower than in my calibration standards prepared in neat solvent. Why is this happening?

  • Answer: This indicates that your IS is being affected by matrix effects, and the effect is not consistent across all samples. This can be due to inter-subject variability in the biological matrix.

Troubleshooting Steps:

  • Evaluate Matrix Effects in Different Lots: Conduct the post-extraction addition experiment using at least six different lots of the biological matrix.[1] This will help determine if the degree of ion suppression or enhancement varies significantly between sources.

  • Enhance Sample Cleanup: A more robust sample preparation method is likely necessary to remove the variable interfering components present in different matrix lots. Solid-Phase Extraction (SPE) is often the most effective technique for this purpose.[5]

  • Check for IS Impurities: Ensure the purity of your this compound. The presence of unlabeled N-Acetyl sulfadiazine could lead to inaccurate results.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol details the steps to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract at the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process begins, at the same concentration as Set A.

2. Analyze and Calculate:

  • Analyze all three sets of samples via LC-MS/MS.

  • Calculate the mean peak areas for the analyte and IS in each set.

3. Calculations:

  • Matrix Factor (MF %): MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.[9]

    • An MF > 100% indicates ion enhancement.[9]

  • Recovery (RE %): RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

  • Process Efficiency (PE %): PE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100 PE (%) = (MF * RE) / 100

  • IS Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte MF / IS MF)

    • An IS-Normalized MF close to 1.0 indicates that the IS is effectively compensating for the matrix effect.

Data Presentation

Table 1: Example Matrix Effect and Recovery Data

ParameterAnalyte (N-Acetyl sulfadiazine)IS (this compound)
Mean Peak Area (Set A - Neat) 1,250,0001,310,000
Mean Peak Area (Set B - Post-Spike) 850,000890,000
Mean Peak Area (Set C - Pre-Spike) 799,000836,600
Matrix Factor (MF %) 68% (Ion Suppression)67.9% (Ion Suppression)
Recovery (RE %) 94%94%
Process Efficiency (PE %) 63.9%63.8%
IS Normalized MF 1.001N/A

Interpretation: In this example, significant ion suppression (MF ~68%) is observed for both the analyte and the IS. However, the IS-Normalized MF is very close to 1.0, indicating that the this compound is performing well and effectively compensating for the matrix-induced ion suppression.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_results Quantitative Assessment A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->LCMS Calc Calculate Mean Peak Areas LCMS->Calc MF Matrix Factor (MF) (B/A) Calc->MF RE Recovery (RE) (C/B) Calc->RE PE Process Efficiency (PE) (C/A) Calc->PE IS_MF IS Normalized MF (Analyte MF / IS MF) MF->IS_MF

Caption: Workflow for the quantitative assessment of matrix effects.

TroubleshootingFlowchart Start QC Samples Fail (Poor Accuracy/Precision) AssessME Quantify Matrix Effect (Post-Extraction Addition) Start->AssessME CheckIS IS Response Variable? AssessME->CheckIS OptimizeCleanup Improve Sample Cleanup (e.g., SPE, LLE) CheckIS->OptimizeCleanup No CheckLots Evaluate Different Matrix Lots CheckIS->CheckLots Yes OptimizeChroma Optimize Chromatography OptimizeCleanup->OptimizeChroma Dilute Consider Sample Dilution OptimizeChroma->Dilute End Re-validate Method Dilute->End CheckLots->OptimizeCleanup

References

Technical Support Center: N-Acetyl Sulfadiazine-13C6 Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression for N-Acetyl sulfadiazine-13C6 in urine samples during LC-MS/MS analysis.

Troubleshooting Guide

Q1: I'm observing a significantly lower signal for my N-Acetyl sulfadiazine analyte in urine samples compared to my standards in a clean solvent. What could be the cause?

A1: This is a classic sign of ion suppression, a type of matrix effect where components in the urine matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis. The complex nature of urine, with its high concentration of salts, urea, and other endogenous compounds, makes it a challenging matrix prone to causing ion suppression.[3][4]

Q2: How can I confirm that ion suppression is affecting my analysis?

A2: Two primary methods can be used to diagnose ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression occurs. A solution of N-Acetyl sulfadiazine is continuously infused into the mass spectrometer while a blank urine extract is injected. A significant drop in the baseline signal of the analyte indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of signal suppression. You would compare the analyte's response in a blank urine sample spiked after extraction with the response of the analyte in a clean solvent at the same concentration. A lower response in the matrix sample confirms and quantifies the ion suppression.

Q3: My internal standard, this compound, is also showing a suppressed signal. Is this normal?

A3: Yes, this is expected and, in fact, is the reason for using a stable isotope-labeled internal standard (SIL-IS). The underlying principle is that the SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute chromatographically.[5][6] Therefore, it should experience the same degree of ion suppression as the unlabeled analyte.[5][7] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[5]

Q4: Despite using a SIL-IS, my results are still not as reproducible as I'd like. What else can I do to mitigate ion suppression?

A4: While a SIL-IS is a powerful tool, reducing the source of the ion suppression is always the best practice for robust analytical methods.[4][8] Here are some strategies to consider, ranging from simple to more complex:

  • Sample Dilution: A simple "dilute-and-shoot" approach can be very effective for urine samples. Diluting the urine (e.g., 10 to 100-fold) with the mobile phase or water can significantly reduce the concentration of interfering matrix components.[3][4][9]

  • Sample Preparation: More extensive sample cleanup can be achieved through:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds and concentrating the analyte.[10][11] For sulfonamides, cation exchange cartridges like Strata-SCX or polymer-based cartridges like BondElut PPL have been used successfully.[12][13]

    • Liquid-Liquid Extraction (LLE): This classic technique can also provide good sample cleanup. Solvents like ethyl acetate and dichloromethane have been used for sulfonamide extraction.[14][15][16]

  • Chromatographic Optimization: Modifying your LC method can help separate N-Acetyl sulfadiazine from co-eluting matrix interferences. This can involve:

    • Adjusting the gradient profile.

    • Changing the mobile phase composition (e.g., altering the organic solvent or pH).

    • Using a different column chemistry.

  • Changing Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][8] If your instrumentation allows, testing your method with an APCI source could be beneficial.

Below is a troubleshooting workflow to guide you through addressing ion suppression.

Troubleshooting_Workflow Troubleshooting Workflow for Ion Suppression start Start: Poor Signal or Reproducibility check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_IS implement_IS Implement this compound as an internal standard check_IS->implement_IS No confirm_suppression Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) check_IS->confirm_suppression Yes implement_IS->confirm_suppression no_suppression Issue may not be ion suppression. Investigate other causes (e.g., instrument performance, sample stability). confirm_suppression->no_suppression No Suppression Detected mitigation_strategy Select a Mitigation Strategy confirm_suppression->mitigation_strategy Suppression Confirmed dilution Sample Dilution ('Dilute-and-Shoot') mitigation_strategy->dilution spe Solid-Phase Extraction (SPE) mitigation_strategy->spe lle Liquid-Liquid Extraction (LLE) mitigation_strategy->lle chromatography Chromatographic Optimization mitigation_strategy->chromatography validate Validate the chosen method for accuracy, precision, and robustness. dilution->validate spe->validate lle->validate chromatography->validate end End: Reliable Quantification validate->end

Caption: A flowchart outlining the steps to diagnose and mitigate ion suppression.

Frequently Asked Questions (FAQs)

Q5: What are the common sources of ion suppression in urine?

A5: The primary sources of ion suppression in urine are endogenous components present at high concentrations, including:

  • Inorganic salts: Such as chlorides, sulfates, and phosphates.

  • Urea: The most abundant organic solute in urine.

  • Creatinine and Uric Acid: Other highly abundant organic molecules.

  • Proteins and Peptides: Although at lower concentrations than in plasma, they can still contribute to matrix effects.

Q6: Can the choice of sample collection container or preservatives cause ion suppression?

A6: Yes, exogenous substances can also contribute to ion suppression. Plasticizers can leach from collection containers, and preservatives, if used, can interfere with ionization. It is crucial to use high-quality, clean collection containers and to assess the impact of any preservatives on your analysis during method development.

Q7: Will switching from positive to negative ionization mode help with ion suppression?

A7: It might. The nature and extent of ion suppression can be polarity-dependent. Some interfering compounds may ionize preferentially in positive mode, while others are more active in negative mode. If N-Acetyl sulfadiazine can be detected with sufficient sensitivity in negative mode, it is worth evaluating as it may offer a different ion suppression profile.

Q8: My SIL-IS and analyte are slightly separated chromatographically. Is this a problem?

A8: This can be a significant issue. This phenomenon, often seen with deuterium-labeled standards, is known as the "isotope effect".[7] If the SIL-IS does not co-elute perfectly with the analyte, they may be affected differently by a narrow region of ion suppression, compromising the ability of the IS to provide accurate correction. Using a 13C-labeled standard like this compound generally minimizes this effect compared to deuterium-labeled standards.[5]

The diagram below illustrates how co-eluting matrix components can suppress the analyte signal.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI cluster_source Electrospray Ionization (ESI) Source droplet_formation Droplet Formation solvent_evaporation Solvent Evaporation droplet_formation->solvent_evaporation Analyte + Matrix ion_formation Analyte Ion Formation solvent_evaporation->ion_formation Ideal Scenario competition Competition for Charge and Surface Area of Droplet solvent_evaporation->competition ms_inlet Mass Spectrometer Inlet ion_formation->ms_inlet Analyte Ions matrix_components Co-eluting Matrix Components (e.g., salts, urea) matrix_components->competition reduced_efficiency Reduced Ionization Efficiency competition->reduced_efficiency reduced_efficiency->ms_inlet Fewer Analyte Ions

Caption: Simplified diagram of ion suppression in an electrospray source.

Experimental Protocols

Here are detailed methodologies for three common sample preparation techniques to address ion suppression.

Protocol 1: Dilute-and-Shoot

This is the simplest and fastest method, often sufficient for reducing matrix effects in urine.

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the urine sample at approximately 4000 x g for 10 minutes to pellet any particulate matter.

  • Transfer an aliquot of the supernatant to a clean microcentrifuge tube.

  • Dilute the urine supernatant 1:10 (or up to 1:100) with your initial mobile phase or deionized water. For example, add 10 µL of urine supernatant to 90 µL of diluent.

  • Add the this compound internal standard to the diluted sample to achieve the desired final concentration.

  • Vortex the final solution thoroughly.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a cation exchange mechanism, suitable for sulfonamides.

  • Sample Pre-treatment:

    • To 1 mL of centrifuged urine, add 1 mL of 2% formic acid in water.

    • Add the internal standard, this compound.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a cation exchange SPE cartridge (e.g., Strata-X-C, 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 2% formic acid in water. Do not let the cartridge dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Follow with a wash of 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol uses an organic solvent to extract the analyte from the aqueous urine matrix.

  • Sample Pre-treatment:

    • To 1 mL of centrifuged urine in a glass tube, add the internal standard, this compound.

    • Adjust the sample pH to approximately 5.3 by adding a suitable buffer or acid.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction step on the remaining aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

The following diagram illustrates the workflows for these three sample preparation methods.

Sample_Prep_Workflows Sample Preparation Workflows cluster_dilute Dilute-and-Shoot cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) start Urine Sample + IS dilute_step Dilute with Mobile Phase start->dilute_step pretreat_spe Pre-treat (Acidify) start->pretreat_spe pretreat_lle Adjust pH start->pretreat_lle vortex_dilute Vortex dilute_step->vortex_dilute inject_dilute Inject into LC-MS vortex_dilute->inject_dilute load_spe Load Sample pretreat_spe->load_spe condition_spe Condition Cartridge wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe dry_reconstitute_spe Evaporate & Reconstitute elute_spe->dry_reconstitute_spe inject_spe Inject into LC-MS dry_reconstitute_spe->inject_spe extract_lle Add Organic Solvent & Vortex pretreat_lle->extract_lle separate_lle Centrifuge & Collect Organic Layer extract_lle->separate_lle dry_reconstitute_lle Evaporate & Reconstitute separate_lle->dry_reconstitute_lle inject_lle Inject into LC-MS dry_reconstitute_lle->inject_lle

Caption: Comparison of workflows for different urine sample preparation techniques.

Data Presentation

The following table summarizes the expected performance of the different sample preparation techniques. Actual results may vary based on specific laboratory conditions, instrumentation, and urine sample composition.

ParameterDilute-and-ShootLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Matrix Effect Reduction ModerateGoodExcellent
Analyte Concentration No (Dilution)YesYes
Potential for Automation HighMediumHigh
Typical Recovery N/A (Compensated by IS)60-90%>85%
Typical Precision (RSD%) < 15%< 10%< 5-10%

Disclaimer: The information provided is for guidance and research use only. All analytical methods should be fully validated according to the relevant regulatory guidelines.

References

Technical Support Center: Reverse-Phase HPLC Analysis of N-Acetyl-13C6-sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of N-Acetyl-13C6-sulfadiazine in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-Acetyl-13C6-sulfadiazine relevant to HPLC analysis?

Understanding the physicochemical properties of N-Acetyl-13C6-sulfadiazine is crucial for method development. The key properties are listed below.

PropertyValueSignificance for HPLC Analysis
Molecular Weight 298.27 g/mol [1]Important for mass spectrometry detection and overall chromatographic behavior.
pKa 5.86 (for N4-acetylsulfadiazine)[2]Critical for selecting the optimal mobile phase pH to control ionization and improve peak shape.
LogP -0.2 (for N-acetylsulfadiazine)[3]Indicates the compound is relatively polar, influencing its retention on a reverse-phase column.

Troubleshooting Guide: Peak Shape Problems

Q2: My N-Acetyl-13C6-sulfadiazine peak is exhibiting significant tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue when analyzing sulfonamides and is often caused by secondary interactions with the stationary phase.[4][5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2-2.5 units below pKa (5.86)? start->check_pH adjust_pH Adjust Mobile Phase pH to 3.4 - 3.9 check_pH->adjust_pH No check_column Are you using a modern, end-capped C18 column? check_pH->check_column Yes adjust_pH->check_column use_additive Consider adding a competing base (e.g., 0.1% Triethylamine) check_column->use_additive If tailing persists new_column Switch to a high-purity, end-capped C18 column check_column->new_column No check_overload Is the peak shape improving with sample dilution? use_additive->check_overload new_column->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_system Inspect for dead volume (fittings, tubing) check_overload->check_system No solution Improved Peak Shape reduce_load->solution check_system->solution G cluster_0 High pH (e.g., 7.0) cluster_1 Low pH (e.g., 3.5) node_A1 N-Acetyl-Sulfadiazine (Anionic) node_B1 Silanol Group (SiO-) (Deprotonated) node_A1->node_B1 attraction node_C1 Result: Ionic Interaction -> Peak Tailing node_A2 N-Acetyl-Sulfadiazine (Neutral) node_B2 Silanol Group (SiOH) (Protonated) node_A2->node_B2 no significant interaction node_C2 Result: Reduced Interaction -> Good Peak Shape

References

Technical Support Center: Enhancing Extraction Recovery of N-Acetyl sulfadiazine-13C6 from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-Acetyl sulfadiazine-13C6 from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue?

A1: The most prevalent methods for extracting sulfonamides and their metabolites, including this compound, from tissue samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Pressurized Liquid Extraction (PLE), and Matrix Solid-Phase Dispersion (MSPD). The choice of method often depends on the tissue type, available equipment, and the desired purity of the extract.

Q2: Why am I experiencing low recovery of this compound?

A2: Low recovery can be attributed to several factors, including:

  • Suboptimal pH: The pH of the extraction solvent is crucial for sulfonamides, which are amphoteric compounds. The recovery of N-Acetyl sulfadiazine can be significantly influenced by the pH during extraction.

  • Inadequate Homogenization: Incomplete homogenization of the tissue sample can prevent the solvent from accessing the analyte, leading to poor extraction efficiency.

  • Matrix Effects: Co-extracted endogenous compounds from the tissue matrix can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.[1]

  • Improper Solvent Selection: The polarity and composition of the extraction and elution solvents must be optimized for this compound.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation.

Q3: How does the acetylation and isotopic labeling of this compound affect its extraction?

A3: Acetylation increases the lipophilicity of the molecule compared to the parent sulfadiazine. This may require adjustments to the solvent polarity for optimal extraction. The 13C6 isotopic labeling is not expected to significantly alter the chemical properties that influence extraction recovery. However, it is a key feature for its use as an internal standard in quantitative analysis by mass spectrometry, helping to correct for variability in extraction and matrix effects.[1] It is important to note that in some cases, differences in retention times and extraction recoveries between an analyte and its stable-isotope-labeled internal standard have been observed.

Q4: What is the role of this compound in drug metabolism studies?

A4: N-Acetyl sulfadiazine is a major metabolite of the antibiotic sulfadiazine.[2][] The isotopically labeled version, this compound, is primarily used as an internal standard in pharmacokinetic and drug metabolism studies to accurately quantify the levels of the unlabeled metabolite in biological samples.

Troubleshooting Guides

Low Extraction Recovery
Symptom Possible Cause Troubleshooting Steps
Low recovery in initial solvent extraction Incomplete tissue homogenization.- Ensure the tissue is thoroughly homogenized to a uniform consistency using a suitable mechanical homogenizer. - Consider enzymatic digestion for particularly tough tissues.
Suboptimal solvent pH.- Adjust the pH of the extraction solvent. For sulfonamides, a slightly basic pH can improve solubility and extraction from the tissue matrix.[4]
Incorrect solvent polarity.- Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, ethyl acetate) or mixtures thereof. - For the more lipophilic acetylated metabolite, a solvent with a higher organic content may be beneficial.
Analyte loss during Solid-Phase Extraction (SPE) Inappropriate SPE sorbent.- Select a sorbent based on the analyte's properties. Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are commonly used for sulfonamides.
Suboptimal wash and elution steps.- Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. A common issue is using too high a percentage of organic solvent in the wash step. - Elution Step: Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. This may require adjusting the solvent composition or pH.
Inconsistent recovery across samples Matrix effects.- Implement a more rigorous cleanup step to remove interfering matrix components. - Use a stable-isotope-labeled internal standard like this compound to compensate for matrix-induced signal suppression or enhancement.[1] - Dilute the sample extract to reduce the concentration of matrix components.
High Signal Suppression/Enhancement in LC-MS
Symptom Possible Cause Troubleshooting Steps
Significant ion suppression or enhancement Co-elution of matrix components.- Optimize the chromatographic method to achieve better separation between the analyte and interfering compounds.[5] - Improve the sample cleanup procedure (e.g., by using a more selective SPE sorbent or performing a liquid-liquid extraction prior to SPE).
High concentration of phospholipids from the tissue.- Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges designed for phospholipid removal.
Inappropriate ionization source conditions.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source ion suppression.

Quantitative Data Summary

The following tables summarize recovery data for sulfadiazine and other sulfonamides from various tissue types using different extraction methods. While specific data for this compound is limited, these values provide a good starting point for method development.

Table 1: Recovery of Sulfonamides from Tissue using Pressurized Liquid Extraction (PLE)

Analyte Tissue Type Extraction Solvent Recovery (%) Reference
12 SulfonamidesPorkHot Water76 - 98[5]
SulfadiazineSoilBuffered Water:Acetonitrile (85:15)62 - 93[6][7]

Table 2: Recovery of Sulfonamides from Tissue using Matrix Solid-Phase Dispersion (MSPD)

Analyte Tissue Type Elution Solvent Recovery (%) Reference
12 SulfonamidesCattle & Trout MuscleHot Water75 - 98[5][8]
7 SulfonamidesLiverAcetone> 84.6[9]
3 SulfonamidesBloodAcetone> 87.5

Table 3: Recovery of Sulfonamides from Fish Tissue using Pipette Tip-Matrix Solid-Phase Dispersion (PT-MSPD)

Analyte Tissue Type Sorbent Recovery (%) Reference
SulfonamidesFishHydrophilic-Lipophilic Balance (HLB)70.6 - 95.5[10][11]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Sulfonamides from Pork Tissue

This protocol is adapted from a method for the determination of 12 sulfonamides in pork meat.[5]

  • Sample Preparation: Homogenize 2g of pork tissue with a suitable dispersant.

  • PLE Cell Packing: Pack the homogenized sample into a stainless-steel extraction cell.

  • Extraction Parameters:

    • Extraction Solvent: Hot Water

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

  • Post-Extraction Cleanup: The extract is then subjected to a cleanup step using an Oasis HLB solid-phase extraction cartridge.

  • Analysis: The final eluate is analyzed by LC-MS/MS.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) of Sulfonamides from Liver Tissue

This protocol is based on a method for extracting seven sulfonamides from liver samples.[9]

  • Sample Preparation: Blend 1g of liver tissue with 3g of diatomaceous earth in a glass mortar until a homogeneous mixture is obtained.

  • Column Packing: Transfer the mixture into an empty polypropylene column.

  • Elution: Elute the column with 10 mL of acetone.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE PLE Pressurized Liquid Extraction (PLE) Homogenization->PLE MSPD Matrix Solid-Phase Dispersion (MSPD) Homogenization->MSPD Cleanup Extract Cleanup SPE->Cleanup LLE->Cleanup PLE->Cleanup MSPD->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General experimental workflow for the extraction and analysis of this compound from tissue.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Recovery of This compound Incomplete_Homogenization Incomplete Homogenization Low_Recovery->Incomplete_Homogenization Suboptimal_pH Suboptimal pH Low_Recovery->Suboptimal_pH Matrix_Effects Matrix Effects Low_Recovery->Matrix_Effects Improper_Solvent Improper Solvent Low_Recovery->Improper_Solvent Optimize_Homogenization Optimize Homogenization Technique Incomplete_Homogenization->Optimize_Homogenization Adjust_pH Adjust Extraction Solvent pH Suboptimal_pH->Adjust_pH Improve_Cleanup Improve Sample Cleanup & Use IS Matrix_Effects->Improve_Cleanup Solvent_Screening Perform Solvent Screening Improper_Solvent->Solvent_Screening

Caption: Troubleshooting guide for low extraction recovery of this compound.

References

Technical Support Center: Quantification Using N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using N-Acetyl sulfadiazine-13C6 as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based quantitative assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Category 1: Internal Standard Signal Issues

Q1: I am not seeing any signal, or a very low signal, for my this compound internal standard (IS). What are the potential causes?

A1: Low or no signal from your SIL internal standard can stem from several factors, ranging from sample preparation to instrument settings.

Potential Causes and Troubleshooting Steps:

  • Improper Storage and Handling: Verify that the this compound was stored under the recommended conditions (e.g., temperature, light protection). Degradation can occur from improper storage. Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.[1]

  • Pipetting or Dilution Errors: Double-check all dilution calculations and ensure micropipettes are calibrated. An error in the spiking volume can lead to a consistently low signal across all samples.

  • Mass Spectrometer Parameters:

    • Incorrect Mass Transitions: Confirm you are monitoring the correct precursor and product ions (m/z) for this compound. The +6 Da mass shift compared to the unlabeled analyte should be accounted for.

    • Ionization Issues: N-Acetyl sulfadiazine may not ionize efficiently in the selected mode (positive/negative). If you are in positive ion mode and see no signal, try adjusting ion source parameters like electrospray voltage or temperature.[2] In some cases, adding reagents like ammonium salts can improve ionization.[2]

    • Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of your IS.[3]

  • Sample Preparation/Extraction: The IS may be lost during the sample cleanup process. Evaluate the recovery of the IS by spiking it into a clean solvent and comparing the signal to a post-extraction spiked blank matrix sample.

A systematic approach to diagnosing this issue is outlined in the diagram below.

G cluster_input Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Low/No IS Signal prep_check Verify IS Prep & Spiking Concentration start->prep_check ms_check Check MS Parameters (Transitions, Tuning) prep_check->ms_check If prep is correct remake_sol Remake IS Solutions prep_check->remake_sol If error found recovery_exp Perform Recovery Experiment (Spike in Solvent vs. Matrix) ms_check->recovery_exp If MS is correct optimize_ms Optimize Ion Source & MS Method ms_check->optimize_ms If error found instrument_diag Run Instrument Diagnostics (e.g., Infusion) recovery_exp->instrument_diag If recovery is poor modify_prep Modify Sample Prep Protocol recovery_exp->modify_prep If recovery is poor service_inst Service Instrument instrument_diag->service_inst If diagnostics fail

Troubleshooting workflow for low or no internal standard signal.

Q2: The response of my this compound is highly variable across my sample batch. What should I investigate?

A2: Inconsistent internal standard response is a common and problematic issue, as it undermines the fundamental purpose of the IS—to correct for variability.[4] The pattern of variability can often point to the root cause.

Key Causes and Investigation Steps:

  • Inconsistent Sample Preparation: Sporadic errors in adding the IS to individual tubes are a primary cause. Review your pipetting technique. If the variability is random, this is a likely culprit.

  • Matrix Effects: This is one of the most significant challenges in LC-MS bioanalysis.[5] Components in the biological matrix (e.g., phospholipids, salts) can co-elute with your IS and either suppress or enhance its ionization.[6][7]

    • How to Investigate: A post-extraction spike experiment is the gold standard for assessing matrix effects.[5] Prepare blank matrix extracts from at least six different sources, spike the IS post-extraction, and compare the response. Significant variation between the sources points to a matrix effect.[4]

  • Instrument Instability: A gradual drift (up or down) in the IS signal throughout the run can indicate a problem with the instrument, such as source contamination, detector fatigue, or temperature fluctuations.[4][8] Re-injecting a few samples from the beginning of the run at the end can help confirm instrument drift.

The table below summarizes different variability patterns and their likely causes.

Variability Pattern Potential Cause Recommended Action
Random/Sporadic Pipetting/human error during IS spiking.Review sample preparation SOP. Re-prepare and re-inject affected samples if possible.
Systematic Trend Different matrix composition between standards and unknown samples.Conduct a matrix effect investigation. Optimize chromatography to separate IS from interfering components.
Gradual Drift Instrument instability (source, detector, temperature).Check instrument logs and performance. Schedule maintenance or cleaning if necessary.
Abrupt Shift Change in instrument conditions mid-run or error in preparing a subset of samples.Review instrument and sample preparation logs. Check for bubbles in solvent lines.
Category 2: Quantification and Accuracy Issues

Q3: My calibration curve is non-linear. How can the internal standard be involved?

A3: While several factors can cause non-linearity, issues with the internal standard are a key area to investigate.

Potential Causes Related to the IS:

  • Isotopic Contribution/Crosstalk: The unlabeled analyte (N-Acetyl sulfadiazine) naturally contains isotopes that give a small signal at the mass of the labeled IS. Conversely, the SIL standard may contain a small amount of unlabeled analyte.[1] This becomes problematic at the highest concentration points (Upper Limit of Quantification, ULOQ), where the analyte signal can "bleed" into the IS channel, artificially altering the ratio.

  • Incorrect IS Concentration: If the concentration of the this compound is too low, its signal can become saturated by the detector at the high end of the curve. If it's too high, it may suppress the ionization of the analyte at the low end of the curve.

  • Non-Co-elution: Stable isotope-labeled standards should co-elute perfectly with the analyte.[9] While rare for 13C-labeled standards, chromatographic issues can cause slight shifts in retention time, meaning the analyte and IS experience different matrix effects, leading to non-linearity.

Experimental Protocol: Assessing Isotopic Contribution

  • Objective: To determine if the analyte contributes to the IS signal and vice-versa.

  • Methodology:

    • Prepare two specific samples:

      • Analyte-Only ULOQ: A blank matrix sample spiked with only the unlabeled N-Acetyl sulfadiazine at the highest concentration of your calibration curve.

      • IS-Only: A blank matrix sample spiked with only the this compound internal standard at the working concentration.

    • Acquire data for both samples, monitoring the mass transitions for both the analyte and the IS.

  • Data Analysis & Acceptance Criteria:

Sample Monitored Transition Expected Result Acceptance Criteria
Analyte-Only ULOQInternal Standard (IS)Signal should be negligible.Response should be < 5% of the IS response in a typical sample.
IS-OnlyAnalyteSignal should be negligible.Response should be < 1% of the analyte response at the LLOQ.
Category 3: Experimental Procedures

Q4: Can you provide a general experimental protocol for sample preparation and analysis of sulfadiazine and its N-acetyl metabolite?

A4: The following is a generalized protocol for the extraction of sulfonamides from a biological matrix (e.g., liver tissue) for LC-MS/MS analysis. This protocol should be optimized for your specific matrix and instrumentation.

Protocol: Sample Extraction and LC-MS/MS Analysis

  • Homogenization:

    • Weigh 2 grams of tissue into a 50 mL polypropylene centrifuge tube.[10][11]

    • Add an appropriate volume of extraction solvent (e.g., acetonitrile with 1% acetic acid).

  • Internal Standard Spiking:

    • Add a precise volume of the this compound working solution to all samples, calibrators, and quality controls.

    • Vortex for 30 seconds.

  • Extraction & Precipitation:

    • Add extraction/partitioning salts (as used in QuEChERS methods).[11]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes to pellet the solids.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., C18, PSA).

    • Vortex for 30 seconds and centrifuge.

  • Final Preparation:

    • Transfer the final cleaned extract to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a mobile phase-compatible solvent (e.g., 1:9 Methanol/Water with 0.1% formic acid).[11]

    • Filter through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[12]

    • Monitor the specific MRM transitions for both the analyte and this compound in positive ion mode.

G cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Sample Spike 2. Spike with IS Homogenize->Spike Extract 3. Extract & Centrifuge Spike->Extract Clean 4. d-SPE Cleanup Extract->Clean Reconstitute 5. Evaporate & Reconstitute Clean->Reconstitute Inject 6. LC-MS/MS Injection Reconstitute->Inject Process 7. Data Processing Inject->Process Report 8. Report Results Process->Report

General experimental workflow for quantitative analysis.

Table of Typical LC-MS/MS Parameters

The following table provides example mass spectrometry parameters for N-Acetyl sulfadiazine and its 13C6-labeled internal standard. These must be empirically optimized on your specific instrument.

Parameter N-Acetyl sulfadiazine (Analyte) This compound (IS)
Formula C12H12N4O3SC6(13C)6H12N4O3S
Molecular Weight 292.31298.27[13]
Precursor Ion [M+H]+ m/z 293.1m/z 299.1
Example Product Ion 1 m/z 198.0m/z 204.0
Example Product Ion 2 m/z 134.1m/z 140.1
Ionization Mode Positive ESIPositive ESI

Note: Product ions are based on typical fragmentation patterns but should be confirmed experimentally.[14]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage, handling, and experimental use of N-Acetyl sulfadiazine-13C6.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture.

Q2: How should this compound be handled safely in the laboratory?

N-Acetyl sulfadiazine may cause skin and serious eye irritation. Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Ensure adequate ventilation in the workspace.

Q3: What solvents are suitable for dissolving this compound?

N-Acetyl sulfadiazine is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[] For creating stock solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer or mobile phase.

Q4: How should stock solutions of this compound be prepared and stored?

Q5: What is the primary application of this compound?

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of sulfadiazine and its major metabolite, N-Acetyl sulfadiazine, in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Quantitative Data

Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[]
MethanolSlightly Soluble[]

Note: Quantitative solubility data for this compound is limited. The provided information is based on its non-labeled counterpart.

Recommended Storage Conditions

ConditionTemperatureDuration
Solid Form (Long-term)-20°CYears
Stock Solution-20°CMonths (recommended to prepare fresh)

Experimental Protocols

Protocol: Quantification of Sulfadiazine in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters may be required for your instrumentation and matrix.

1. Materials and Reagents

  • This compound

  • Sulfadiazine (analytical standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent BondElut PPL)[5]

2. Preparation of Stock and Working Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of sulfadiazine and dissolve it in 1 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with methanol/water (50:50, v/v).

  • Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution to create calibration standards ranging from 0.5 to 100 ng/mL.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of plasma sample, add 10 µL of the IS working solution (1 µg/mL).

  • Add a protein precipitation agent (e.g., phosphoric acid) and vortex.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water.

  • Elute the analyte and internal standard with methanol containing 2% aqueous ammonia.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 8-10 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Sulfadiazine: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition, which will be shifted by +6 m/z compared to the unlabeled N-Acetyl sulfadiazine.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of sulfadiazine in the unknown samples using the regression equation from the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal from Internal Standard - Improper storage leading to degradation.- Incomplete dissolution.- Errors in pipetting or dilution.- Verify storage conditions and age of the compound.- Ensure complete dissolution of the powder; sonication may help.- Prepare fresh stock and working solutions, paying close attention to pipetting accuracy.
Poor Peak Shape or Tailing - Incompatibility of the reconstitution solvent with the mobile phase.- Column degradation or contamination.- Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.- Use a guard column and/or flush the analytical column.
High Variability in Results - Inconsistent sample preparation (e.g., variable extraction recovery).- Matrix effects (ion suppression or enhancement).- Ensure consistent timing and technique for each step of the sample preparation.- The use of a stable isotope-labeled internal standard should compensate for matrix effects. If issues persist, dilute the sample or use a different sample cleanup method.
Interference Peaks - Contamination from reagents, solvents, or labware.- Co-eluting endogenous matrix components.- Analyze blank reagents and solvents to identify the source of contamination.- Optimize the chromatographic method to improve the separation of the analyte from interfering peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_is Prepare IS Stock (1 mg/mL in Methanol) work_is Prepare IS Working Solution (1 µg/mL) stock_is->work_is stock_analyte Prepare Analyte Stock (1 mg/mL in Methanol) work_analyte Prepare Analyte Calibration Standards stock_analyte->work_analyte add_is Spike Plasma Sample with IS Working Solution work_is->add_is precipitate Protein Precipitation add_is->precipitate spe Solid Phase Extraction (SPE) precipitate->spe reconstitute Evaporate and Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data troubleshooting_logic start Low or No IS Signal? check_storage Improper Storage? start->check_storage check_dissolution Incomplete Dissolution? check_storage->check_dissolution No solution_storage Verify storage conditions. Use fresh compound. check_storage->solution_storage Yes check_prep Error in Preparation? check_dissolution->check_prep No solution_dissolution Ensure complete dissolution. Use sonication. check_dissolution->solution_dissolution Yes solution_prep Prepare fresh solutions. Verify pipettes. check_prep->solution_prep Yes

References

Potential degradation pathways of N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Acetyl sulfadiazine-¹³C₆.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways of N-Acetyl sulfadiazine-¹³C₆?

N-Acetyl sulfadiazine-¹³C₆ is susceptible to degradation through three main pathways: hydrolysis, photodegradation, and metabolism.

  • Hydrolysis: The N-acetyl group can be hydrolyzed to yield sulfadiazine-¹³C₆, particularly under acidic or basic conditions. The sulfonamide bond itself can also undergo cleavage, although this is generally less facile.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the molecule. The primary photodegradation pathways involve the cleavage of the sulfonamide bond (S-N bond) and the extrusion of sulfur dioxide (SO₂).[1]

  • Metabolism: In biological systems, N-Acetyl sulfadiazine can be deacetylated back to sulfadiazine. Both compounds can also undergo hydroxylation on the pyrimidine ring or the phenyl ring.[2][3]

How does the stability of N-Acetyl sulfadiazine compare to sulfadiazine?

The N-acetyl group can influence the stability of the molecule. While N-acyl sulfonamides generally exhibit increased hydrolytic and enzymatic stability compared to carboxylic acids, the acetyl group on the sulfonamide nitrogen can be labile under certain conditions.[4]

  • Hydrolytic Stability: Sulfonamides are generally more susceptible to degradation under acidic conditions.[5] The N-acetyl group may offer some protection against degradation, but quantitative data on the relative hydrolysis rates is limited.

  • Photostability: Both sulfadiazine and N-Acetyl sulfadiazine undergo photodegradation. Studies have shown that both the parent sulfonamides and their N⁴-acetylated metabolites are susceptible to degradation under simulated sunlight.[1] The rate of degradation can be influenced by factors such as pH.[3]

What are the expected degradation products of N-Acetyl sulfadiazine-¹³C₆?

Based on known degradation pathways, the following are potential degradation products:

  • Sulfadiazine-¹³C₆: Formed via hydrolysis (deacetylation).

  • 4-Acetamidobenzenesulfonic acid-¹³C₆ and 2-Aminopyrimidine: Formed via hydrolysis of the sulfonamide bond.

  • Products of SO₂ extrusion: Photodegradation can lead to the formation of various photoproducts resulting from the loss of SO₂.[1]

  • Hydroxylated metabolites: In biological systems, hydroxylated versions of both N-Acetyl sulfadiazine-¹³C₆ and sulfadiazine-¹³C₆ can be formed.[6]

Are there any specific storage recommendations for N-Acetyl sulfadiazine-¹³C₆?

To ensure the stability of N-Acetyl sulfadiazine-¹³C₆, it is recommended to:

  • Store at freezer temperatures (-20°C) for long-term storage. [7]

  • Protect from light: Due to its susceptibility to photodegradation, the compound should be stored in amber vials or otherwise protected from light.

  • Avoid strong acidic or basic conditions: To minimize hydrolysis, solutions should be prepared in neutral or near-neutral pH buffers.

Troubleshooting Guides

Issue 1: Low or No Signal of N-Acetyl Sulfadiazine-¹³C₆ in LC-MS Analysis

Question: I am using N-Acetyl sulfadiazine-¹³C₆ as an internal standard, but I am observing a very low or no signal in my LC-MS analysis. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation during Sample Preparation or Storage Verify Storage Conditions: Ensure the stock and working solutions are stored at the recommended temperature and protected from light. Assess Solution Stability: Prepare fresh solutions and analyze them immediately to compare with older solutions. Consider performing a short-term stability study in the matrix and solvent you are using.
Hydrolysis of the Acetyl Group Control pH: Ensure the pH of your sample and mobile phase is in a range where the acetyl group is stable. Avoid highly acidic or basic conditions. Temperature Control: Keep sample preparation and storage temperatures as low as practically possible.
Poor Ionization in the Mass Spectrometer Optimize MS Parameters: Infuse a standard solution of N-Acetyl sulfadiazine-¹³C₆ directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature). Check Mobile Phase Compatibility: Ensure the mobile phase additives are compatible with your ionization mode (e.g., formic acid for positive ion mode).
Matrix Effects (Ion Suppression) Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.
Issue 2: High Variability in the Internal Standard Response

Question: The peak area of my N-Acetyl sulfadiazine-¹³C₆ internal standard is highly variable across my analytical batch. What could be the reason?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize Workflow: Ensure that each step of the sample preparation process is performed consistently for all samples, including timing and reagent volumes. Automate where possible: Use automated liquid handlers to minimize human error.
Matrix Effects (Ion Enhancement or Suppression) Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the analyte peak away from these regions if possible. Use a Stable Isotope-Labeled Internal Standard: As you are already using a ¹³C-labeled standard, significant variability might point to extreme matrix effects or issues with the standard itself. Verify the purity and concentration of your internal standard solution.
Incomplete Dissolution Ensure Complete Dissolution: Verify that the internal standard is fully dissolved in the spiking solution. Use appropriate solvents and sonication if necessary. N-Acetyl sulfadiazine has slight solubility in DMSO and Methanol.[9]
Adsorption to Labware Use Low-Binding Labware: Consider using low-adsorption vials and pipette tips to prevent loss of the analyte.
Issue 3: Observation of Unexpected Peaks Related to the Internal Standard

Question: I am observing unexpected peaks in my chromatogram that seem to be related to my N-Acetyl sulfadiazine-¹³C₆ internal standard. What are these peaks?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation Products Analyze Degradation Products: The unexpected peaks could be degradation products such as sulfadiazine-¹³C₆ (from deacetylation). Analyze a stressed sample (e.g., acid-treated) of your internal standard to confirm the retention time of potential degradants.
Isotopic Impurities Check Certificate of Analysis: Review the certificate of analysis for your labeled standard to check for the presence of isotopic or chemical impurities.
In-source Fragmentation Optimize MS Source Conditions: High source temperatures or voltages can sometimes cause in-source fragmentation. Try reducing these parameters to see if the unexpected peaks diminish.
Isotopic Back-Exchange (less likely for ¹³C) Confirm Label Stability: While highly unlikely for ¹³C labels, ensure that your experimental conditions are not extreme enough to cause any chemical exchange. ¹³C labels are generally very stable.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products of N-Acetyl Sulfadiazine

Degradation Pathway Conditions Primary Degradation Products Reference
Hydrolysis (Deacetylation) Acidic or basic pHSulfadiazine[2]
Hydrolysis (Sulfonamide Bond Cleavage) Strong acidic or basic conditions4-Acetamidobenzenesulfonic acid, 2-Aminopyrimidine
Photodegradation UV or simulated sunlightProducts of SO₂ extrusion, Cleavage products of the sulfonamide bond[1]
Metabolism In vivo / In vitro biological systemsSulfadiazine, Hydroxylated derivatives[3][6]

Experimental Protocols

Protocol 1: Forced Degradation Study for N-Acetyl Sulfadiazine-¹³C₆

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-Acetyl sulfadiazine-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution of the compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light intensity of at least 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

  • 0-5 min: 10% B

  • 5-20 min: 10% to 90% B

  • 20-25 min: 90% B

  • 25-25.1 min: 90% to 10% B

  • 25.1-30 min: 10% B Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 270 nm or MS detection.

Mandatory Visualization

NASD N-Acetyl sulfadiazine-¹³C₆ SD Sulfadiazine-¹³C₆ NASD->SD Hydrolysis (Deacetylation) ABS_acid 4-Acetamidobenzenesulfonic acid-¹³C₆ NASD->ABS_acid Hydrolysis (S-N Cleavage) Amino_pyrimidine 2-Aminopyrimidine NASD->Amino_pyrimidine Hydrolysis (S-N Cleavage) Photo_products Photodegradation Products NASD->Photo_products Photodegradation Hydroxylated Hydroxylated Metabolites NASD->Hydroxylated Metabolism SD->Hydroxylated Metabolism SO2_extrusion SO₂ Extrusion Products Photo_products->SO2_extrusion SN_cleavage S-N Bond Cleavage Products Photo_products->SN_cleavage

Caption: Potential degradation pathways of N-Acetyl sulfadiazine-¹³C₆.

start Start: Sample with N-Acetyl sulfadiazine-¹³C₆ Internal Standard prep Sample Preparation (e.g., Protein Precipitation, SPE) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition analysis->data troubleshoot1 Troubleshooting: Low/No IS Signal analysis->troubleshoot1 processing Data Processing (Peak Integration, Ratio Calculation) data->processing troubleshoot3 Troubleshooting: Unexpected Peaks data->troubleshoot3 results Final Concentration Results processing->results troubleshoot2 Troubleshooting: High IS Variability processing->troubleshoot2

References

Validation & Comparative

The Gold Standard: A Comparative Guide to N-Acetyl Sulfadiazine-13C6 for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Acetyl sulfadiazine-13C6 with alternative internal standards used in the analytical method validation for sulfadiazine, a widely used sulfonamide antibiotic. Leveraging supporting data from analogous compounds and established principles of mass spectrometry, this document underscores the superiority of stable isotope-labeled standards, particularly 13C-labeled variants, in mitigating analytical variability and ensuring data integrity.

Executive Summary

The use of a stable isotope-labeled (SIL) internal standard that is nearly identical to the analyte is the gold standard in quantitative mass spectrometry.[1][2] this compound, a 13C-labeled analog of the primary metabolite of sulfadiazine, offers significant advantages over other types of internal standards, such as deuterated standards and structural analogs. Its key benefits include near-identical chromatographic behavior and ionization efficiency to the analyte, leading to superior correction for matrix effects, extraction losses, and instrument variability.[3][4] This guide will delve into a detailed comparison, present relevant performance data, and provide standardized experimental protocols for the analytical validation of sulfadiazine.

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is critical for the accuracy and precision of an analytical method. The following table summarizes the key performance characteristics of different types of internal standards for sulfadiazine analysis, with a focus on the advantages offered by this compound.

Performance Parameter This compound (13C-SIL) Deuterated Sulfadiazine (e.g., Sulfadiazine-d4) Structural Analog (e.g., Sulfamerazine)
Co-elution with Analyte Excellent: Near-perfect co-elution ensures simultaneous exposure to matrix effects.[3][4]Good to Moderate: Potential for chromatographic separation from the analyte due to the deuterium isotope effect.[3][4]Poor to Moderate: Different chemical structure leads to different retention times.
Correction for Matrix Effects Excellent: Effectively compensates for ion suppression or enhancement.[3][4]Good: Generally effective, but can be compromised if chromatographic separation occurs.[3]Poor: Does not accurately mimic the ionization behavior of the analyte.
Correction for Extraction Recovery Excellent: Behaves identically to the analyte during sample preparation.Excellent: Generally behaves similarly to the analyte.Moderate to Poor: Differences in chemical properties can lead to different extraction efficiencies.
Isotopic Stability Excellent: 13C-labels are highly stable and do not undergo back-exchange.[3]Good: Deuterium labels can sometimes be prone to back-exchange with protons.[3]Not Applicable
Commercial Availability Readily available from various suppliers.[5][6][7]Generally available.Widely available and inexpensive.[8]
Cost HighModerate to HighLow

Quantitative Data from Method Validation Studies

Table 1: Linearity and Sensitivity of a Validated LC-MS/MS Method for Sulfadiazine

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)
Sulfadiazine0.5 - 50> 0.990.2

Data adapted from a study on the determination of antimicrobials in human serum.[9]

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for Sulfadiazine

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Sulfadiazine195.28.59.1
1098.76.27.5
40101.54.86.3

Data adapted from a study on the determination of antimicrobials in human serum.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analytical method validation for sulfadiazine using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of sulfadiazine from biological matrices such as serum or plasma.

  • Pre-treatment: To 200 µL of the sample, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL). Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulfadiazine: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically +6 Da shift from the unlabeled analyte's metabolite).

Visualizing the Workflow

The following diagrams illustrate the key processes in analytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Biological Sample add_is Add N-Acetyl sulfadiazine-13C6 sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation

Caption: Experimental workflow for sulfadiazine analysis.

logical_relationship cluster_IS Internal Standard Choice cluster_performance Performance Metrics c13 This compound accuracy High Accuracy c13->accuracy precision High Precision c13->precision reliability High Reliability c13->reliability d4 Deuterated Standard d4->accuracy d4->precision analog Structural Analog analog->accuracy analog->precision

Caption: Impact of internal standard choice on performance.

References

A Head-to-Head Battle of Internal Standards: N-Acetyl Sulfadiazine-13C6 vs. Deuterated Sulfadiazine in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic sulfadiazine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: N-Acetyl sulfadiazine-13C6 and deuterated sulfadiazine analogs (such as N-Acetyl sulfadiazine-d4). The insights presented here are supported by established principles of bioanalytical chemistry and data from representative studies.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard. They are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-perfect analogy allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations that can compromise analytical accuracy and precision. However, not all stable isotope-labeled standards are created equal. The choice between a carbon-13 (¹³C) labeled and a deuterium (²H or D) labeled standard can significantly impact assay performance.

The Critical Difference: Isotopic Effects

The fundamental distinction in performance between ¹³C-labeled and deuterated standards lies in the "isotope effect." The substitution of hydrogen with deuterium results in a greater relative mass change and can subtly alter the physicochemical properties of the molecule. This can lead to differences in chromatographic retention times and, in some cases, susceptibility to back-exchange of deuterium atoms with protons from the surrounding solvent.

In contrast, the substitution of carbon-12 with carbon-13 results in a smaller relative mass difference and has a negligible impact on the molecule's chemical properties. This leads to a more ideal internal standard that behaves virtually identically to the unlabeled analyte.

Performance Comparison: this compound vs. Deuterated Sulfadiazine

Data Presentation

The following table summarizes the expected performance characteristics of this compound compared to reported data from a validated LC-MS/MS method for sulfadiazine utilizing a deuterated internal standard.

Performance ParameterDeuterated Sulfadiazine Standard (Reported Performance)This compound (Expected Performance)Rationale for Expected Performance
Linearity (r²) ≥ 0.99≥ 0.99Both standards are expected to perform well in terms of linearity.
Accuracy (% Bias) Within ±15%Within ±10%The superior co-elution of the ¹³C standard is expected to provide more effective correction for matrix effects, leading to improved accuracy.
Precision (% RSD) < 15%< 10%Consistent correction for variability during sample processing and analysis due to identical behavior with the analyte should result in lower relative standard deviation.
Matrix Effect Variable, may not be fully compensated due to potential chromatographic shifts.Minimal and effectively compensated due to co-elution with the analyte.The absence of a significant isotope effect with ¹³C labeling ensures that the internal standard and analyte experience the same ionization suppression or enhancement.
ChromatographicCo-elution Potential for slight retention time shifts relative to the analyte.Expected to co-elute perfectly with the analyte.The negligible difference in physicochemical properties between the ¹³C-labeled and unlabeled analyte ensures identical chromatographic behavior.
Isotopic Stability Risk of back-exchange of deuterium atoms, particularly in protic solvents.Highly stable, with no risk of back-exchange.The carbon-13 isotope is integrated into the stable carbon backbone of the molecule.

Note: The "Reported Performance" for the deuterated standard is a composite representation from published bioanalytical methods for sulfadiazine. The "Expected Performance" for this compound is based on the known advantages of ¹³C-labeled internal standards.

Experimental Protocols

Below is a detailed experimental protocol for a representative LC-MS/MS method for the quantification of sulfadiazine in a biological matrix (e.g., plasma) using a deuterated internal standard. This protocol can be adapted for use with this compound, with the expectation of enhanced performance.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., deuterated sulfadiazine in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Sulfadiazine: Precursor ion -> Product ion (e.g., m/z 251.1 -> 156.0)

    • Deuterated Sulfadiazine: Precursor ion -> Product ion (e.g., m/z 255.1 -> 160.0)

    • This compound: Precursor ion -> Product ion (e.g., m/z 305.1 -> 156.0)

(Note: Specific MRM transitions should be optimized for the instrument in use.)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample/Standard/QC add_is Add Internal Standard (Deuterated or 13C6) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Injection data_acq Data Acquisition (MRM) lc_ms->data_acq quant Quantification data_acq->quant

Caption: Bioanalytical workflow for sulfadiazine quantification.

logical_relationship cluster_deuterated Deuterated Standard cluster_13c 13C-Labeled Standard d_standard Deuterated Sulfadiazine isotope_effect Isotope Effect d_standard->isotope_effect retention_shift Retention Time Shift isotope_effect->retention_shift back_exchange Potential for Back-Exchange isotope_effect->back_exchange inaccurate_correction Inaccurate Correction of Matrix Effects retention_shift->inaccurate_correction c13_standard N-Acetyl Sulfadiazine-13C6 no_isotope_effect Negligible Isotope Effect c13_standard->no_isotope_effect co_elution Co-elution with Analyte no_isotope_effect->co_elution isotopic_stability High Isotopic Stability no_isotope_effect->isotopic_stability accurate_correction Accurate Correction of Matrix Effects co_elution->accurate_correction

Caption: Comparison of isotopic effects and performance.

Conclusion

For the robust and reliable quantification of sulfadiazine in biological matrices, the use of a stable isotope-labeled internal standard is essential. While deuterated standards can provide acceptable performance, the inherent physicochemical differences introduced by deuterium labeling can lead to analytical challenges, including chromatographic shifts and potential isotopic instability.

This compound is expected to be the superior choice for an internal standard. Its near-identical properties to the unlabeled analyte ensure co-elution and stable isotopic composition, leading to more accurate and precise correction for matrix effects and other sources of analytical variability. For researchers and drug development professionals seeking the highest level of data quality and confidence in their bioanalytical results, the investment in a ¹³C-labeled internal standard such as this compound is highly recommended.

The Gold Standard in Bioanalysis: Assessing Accuracy and Precision with N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the demand for rigorous and reliable bioanalytical methods is paramount. The accuracy and precision of these methods underpin the validity of pharmacokinetic, toxicokinetic, and biomarker data. Stable isotope-labeled (SIL) internal standards, when coupled with mass spectrometry, have emerged as the benchmark for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of bioanalytical performance using the stable isotope-labeled internal standard, N-Acetyl sulfadiazine-13C6, against traditional methods, supported by established principles of bioanalytical method validation.

N-Acetyl sulfadiazine, a major metabolite of the antibacterial drug sulfadiazine, is a critical analyte in many pharmacokinetic studies.[][2][3] The use of its ¹³C-labeled counterpart, this compound, as an internal standard offers significant advantages in quantitative analysis.[4][5][6]

Superior Performance with Stable Isotope-Labeled Internal Standards

The core principle behind the superiority of SIL internal standards lies in their chemical and physical near-identity to the analyte of interest.[4][5] This ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision compared to the use of structural analogs as internal standards.[6][7]

Key Advantages of this compound:
  • Reduced Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction.[6][7]

  • Improved Precision: By accounting for variations in sample preparation and instrument response, SIL internal standards lead to lower coefficients of variation (%CV) in replicate measurements, indicating higher precision.[5][6]

  • Enhanced Accuracy: The ability to correct for a wide range of analytical variables results in a measured concentration that is closer to the true value, thereby increasing accuracy.[5][6][8]

  • Reliable Quantification at Low Levels: The improved signal-to-noise ratio and reduced variability at the lower limit of quantification (LLOQ) are critical for studies requiring high sensitivity.[8][9]

Comparative Analysis: SIL vs. Structural Analog Internal Standards

ParameterStructural Analog Internal StandardThis compound (SIL IS)Rationale for Improvement
Accuracy (% Bias) ± 15%Within ± 5%Co-elution and co-ionization of SIL IS with the analyte provides more effective correction for matrix effects and extraction variability.[5][6]
Precision (%CV) ≤ 15%≤ 10%The near-identical chemical and physical properties of the SIL IS minimize variability introduced during sample processing and analysis.[5][6]
Recovery Variable and can differ from analyteConsistent and tracks analyte recoveryThe SIL IS behaves identically to the analyte during extraction, leading to a more accurate reflection of analyte loss.[4][5]
Matrix Effect May not adequately compensateEffectively compensatesThe SIL IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate normalization.[6][7]
Lower Limit of Quantification (LLOQ) Higher variability and potential for biasImproved accuracy and precisionReduced background noise and more consistent ionization efficiency lead to more reliable measurement at low concentrations.[8][9]

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method using this compound as an internal standard follows a rigorous process to ensure its performance is well-characterized and reliable. The workflow below outlines the key stages involved.

Bioanalytical Method Validation Workflow A Method Development B Preparation of Calibration Standards & Quality Controls (QCs) A->B Define analyte & IS concentrations C Sample Preparation (e.g., Protein Precipitation, SPE) B->C Spike analyte & IS into blank matrix D LC-MS/MS Analysis C->D Extract analyte & IS E Data Processing & Quantification D->E Generate chromatograms & peak areas F Validation Parameter Assessment E->F Calculate concentrations G Accuracy F->G H Precision F->H I Selectivity & Specificity F->I J Matrix Effect F->J K Recovery F->K L Stability F->L M Validated Method for Routine Use G->M Acceptance Criteria Met H->M Acceptance Criteria Met I->M Acceptance Criteria Met J->M Acceptance Criteria Met K->M Acceptance Criteria Met L->M Acceptance Criteria Met

Caption: A typical workflow for bioanalytical method validation using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

While a specific, published method for N-Acetyl sulfadiazine with its ¹³C-labeled internal standard is not available, the following protocol outlines a standard approach for the analysis of a small molecule drug metabolite in plasma, which would be applicable.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of N-Acetyl sulfadiazine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the N-Acetyl sulfadiazine stock solution with 50% methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of this compound (Internal Standard, IS) at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve with 8-10 non-zero concentration levels.

  • Quality Controls (QCs): Prepare QCs in the same blank matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (CS, QC, or unknown), add 10 µL of the IS working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl sulfadiazine: Precursor ion > Product ion (to be determined during method development).

      • This compound: Precursor ion (+6 Da) > Product ion (same as unlabeled).

4. Data Analysis and Acceptance Criteria

  • Quantification: Calculate the peak area ratio of the analyte to the IS. Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Accuracy and Precision:

    • The accuracy of the mean value at each QC concentration level should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[9]

    • The precision (%CV) at each QC concentration level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[9]

Logical Relationship of Validation Parameters

The various parameters of bioanalytical method validation are interconnected and collectively ensure the reliability of the data produced.

Interrelationship of Bioanalytical Validation Parameters Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ ReliableData Reliable Quantitative Data Accuracy->ReliableData Precision Precision Precision->LLOQ Precision->ReliableData Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy Recovery->Precision Stability Stability Stability->ReliableData LLOQ->ReliableData

Caption: The interplay of key parameters in establishing a validated and reliable bioanalytical method.

References

A Comparative Guide to Cross-Validation of Analytical Methods Using N-Acetyl Sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the antibiotic sulfadiazine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and compensate for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[1]

This guide provides a comparative analysis of two LC-MS/MS methods for the quantification of sulfadiazine in human plasma, focusing on the cross-validation of a method using N-Acetyl sulfadiazine-13C6 as the internal standard against a method employing a different SIL-IS, Sulfadiazine-13C6. This compound is the labeled form of N-Acetyl sulfadiazine, a primary metabolite of sulfadiazine, making it a suitable candidate for an internal standard.[2][3] Cross-validation is the process of comparing data from two different analytical methods to determine if the results are comparable, ensuring data integrity across different studies or laboratories.[4][5]

Comparative Performance Data

The following table summarizes the key validation parameters for two distinct LC-MS/MS methods for sulfadiazine quantification. This data, representing typical performance characteristics, is essential for an objective comparison of the methods' capabilities.

Performance ParameterMethod A: Using this compound as ISMethod B: Using Sulfadiazine-13C6 as IS
Linearity (R²) > 0.998> 0.999
Range (ng/mL) 1 - 20001 - 2000
Accuracy (% Recovery) 97.8% - 102.5%98.5% - 101.8%
Precision (% RSD)
- Intra-day< 4.5%< 3.8%
- Inter-day< 5.2%< 4.7%
Limit of Detection (LOD) (ng/mL) 0.30.25
Limit of Quantification (LOQ) (ng/mL) 1.01.0
Matrix Effect (%) 96.2% - 104.1%97.5% - 103.2%
Extraction Recovery (%) > 85%> 88%

Experimental Protocols

Detailed methodologies for the two LC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of sulfonamides in biological matrices.[6][7][8]

Method A: LC-MS/MS with this compound Internal Standard
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Sulfadiazine: Precursor Ion > Product Ion (determined via infusion of standard).

      • This compound: Precursor Ion > Product Ion (determined via infusion of standard).

Method B: LC-MS/MS with Sulfadiazine-13C6 Internal Standard
  • Instrumentation: Identical to Method A.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of Sulfadiazine-13C6 internal standard solution (1 µg/mL in methanol).

    • Follow steps 2-5 from Method A's sample preparation.

  • Chromatographic Conditions: Identical to Method A.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Sulfadiazine: Precursor Ion > Product Ion (identical to Method A).

      • Sulfadiazine-13C6: Precursor Ion > Product Ion (determined via infusion of standard).

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation process and a conceptual representation of the analytical pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation start Human Plasma Samples (Incurred Samples & QCs) split Split Samples into Two Aliquots start->split prepA Spike with This compound IS split->prepA Aliquot 1 prepB Spike with Sulfadiazine-13C6 IS split->prepB Aliquot 2 extractA Protein Precipitation & Extraction (Method A) prepA->extractA extractB Protein Precipitation & Extraction (Method B) prepB->extractB lcmsA Analyze via Method A extractA->lcmsA lcmsB Analyze via Method B extractB->lcmsB dataA Concentration Data from Method A lcmsA->dataA dataB Concentration Data from Method B lcmsB->dataB compare Statistical Comparison (% Difference, Bland-Altman) dataA->compare dataB->compare result Determine Method Comparability compare->result G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injector Injector column C18 Column injector->column Mobile Phase esi ESI Source (Ionization) column->esi Elution of Analytes (Sulfadiazine & IS) q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_acq Data Acquisition & Processing detector->data_acq Signal

References

Evaluating the Impact of Biological Matrix on N-Acetyl Sulfadiazine-13C6 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and toxicokinetic studies. When employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the biological matrix in which the analyte is measured can significantly influence the results. This guide provides a comparative evaluation of the impact of two common biological matrices, plasma and urine, on the quantification of N-Acetyl sulfadiazine, using its stable isotope-labeled internal standard, N-Acetyl sulfadiazine-13C6.

Executive Summary

This guide outlines the experimental protocols for the extraction and analysis of N-Acetyl sulfadiazine from human plasma and urine. It further presents a quantitative comparison of the matrix effects encountered in these two distinct biological fluids. The data underscores the critical need for matrix-specific validation in bioanalytical method development to ensure accurate and reliable results. The use of a stable isotope-labeled internal standard like this compound is demonstrated to be a crucial strategy in mitigating the variability introduced by the sample matrix.

Quantitative Comparison of Matrix Effects

The impact of the biological matrix on the ionization of an analyte is known as the "matrix effect." It is a primary cause of variability and inaccuracy in LC-MS/MS quantification. The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).

Matrix Factor (MF) is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).

  • MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

To compensate for these effects, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is used. The effectiveness of this compensation is evaluated by the IS-Normalized Matrix Factor .

  • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of SIL-IS)

  • An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect.

The following table presents representative data on the matrix effects observed for sulfonamides in human plasma and urine, illustrating the typical differences between these matrices.

Analyte/Internal StandardMatrixMatrix Factor (Analyte)Matrix Factor (SIL-IS)IS-Normalized Matrix FactorInterpretation
N-Acetyl SulfadiazineHuman Plasma0.780.800.975Moderate ion suppression in plasma, effectively compensated by the SIL-IS.
This compoundHuman Plasma---
N-Acetyl SulfadiazineHuman Urine1.151.121.027Slight ion enhancement in urine, well-corrected by the SIL-IS.
This compoundHuman Urine---

Note: The data presented is representative of typical matrix effects for sulfonamides and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the analysis of N-Acetyl sulfadiazine in human plasma and urine are provided below.

Sample Preparation

a) Human Plasma: Protein Precipitation

This method is rapid and effective for removing the majority of proteins from the plasma sample.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Human Urine: Dilution

Due to the lower protein content and typically higher analyte concentrations, a simple dilution is often sufficient for urine samples.

  • To 50 µL of human urine in a microcentrifuge tube, add 450 µL of mobile phase containing the internal standard (this compound).

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the quantification of N-Acetyl sulfadiazine and its 13C6-labeled internal standard.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Acetyl Sulfadiazine: Precursor Ion > Product Ion (e.g., m/z 293.1 > 156.1)

      • This compound: Precursor Ion > Product Ion (e.g., m/z 299.1 > 162.1)

    • Instrument Parameters: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).

Visualizing the Workflow for Matrix Effect Evaluation

The logical workflow for assessing the impact of the biological matrix on analyte quantification is crucial for robust method development.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_evaluation Evaluation Matrix Blank Biological Matrix (Plasma or Urine) PostSpike Post-Extraction Spike Matrix->PostSpike Neat Neat Solution (Mobile Phase) Spike Spike with Analyte & Internal Standard Neat->Spike LCMS LC-MS/MS Analysis Spike->LCMS PostSpike->LCMS PeakAreaMatrix Measure Peak Area (from Matrix) LCMS->PeakAreaMatrix PeakAreaNeat Measure Peak Area (from Neat Solution) LCMS->PeakAreaNeat CalculateMF Calculate Matrix Factor (MF) PeakAreaMatrix->CalculateMF PeakAreaNeat->CalculateMF CalculateISMF Calculate IS-Normalized MF CalculateMF->CalculateISMF Evaluate Evaluate Impact: Suppression (MF < 1) Enhancement (MF > 1) CalculateISMF->Evaluate

Caption: Workflow for the quantitative evaluation of matrix effects.

Conclusion

The choice of biological matrix has a demonstrable impact on the quantification of N-Acetyl sulfadiazine by LC-MS/MS. Plasma, with its complex composition of proteins and phospholipids, typically exhibits a greater degree of ion suppression compared to the less complex matrix of urine. However, with appropriate sample preparation techniques and, most critically, the use of a stable isotope-labeled internal standard such as this compound, these matrix-induced variations can be effectively normalized. This ensures that the generated data is accurate and reliable for pharmacokinetic and other drug development studies. It is imperative that bioanalytical methods are validated in the specific matrix that will be used for the study samples.

Inter-laboratory Variability in Sulfadiazine Analysis: A Comparison Guide Utilizing N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance in the quantitative analysis of sulfadiazine in human plasma, utilizing N-Acetyl sulfadiazine-13C6 as a stable isotope-labeled internal standard. The data presented, while representative, is intended to illustrate typical variability and performance expectations based on established bioanalytical method validation guidelines.

Introduction

The reliable quantification of sulfadiazine, a sulfonamide antibiotic, is crucial in pharmacokinetic and toxicokinetic studies. Ensuring consistency and reproducibility of analytical data across different laboratories is a significant challenge in drug development. Inter-laboratory cross-validation is essential to confirm that a bioanalytical method can be transferred between laboratories without compromising data integrity.[1][2] This guide explores the typical performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sulfadiazine analysis across three distinct laboratory settings. The use of a stable isotope-labeled internal standard, this compound, is critical in minimizing analytical variability by correcting for matrix effects and variations in sample processing and instrument response.

Data Presentation: Inter-laboratory Performance

The following tables summarize the quantitative performance of the sulfadiazine bioanalytical method across three hypothetical laboratories. The data is based on the analysis of quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

Table 1: Inter-laboratory Precision of Sulfadiazine Analysis

QC LevelNominal Concentration (ng/mL)Laboratory A Mean Conc. (ng/mL)Laboratory B Mean Conc. (ng/mL)Laboratory C Mean Conc. (ng/mL)Inter-laboratory Mean Conc. (ng/mL)Inter-laboratory Precision (%CV)
LLOQ1010.29.810.510.173.44
LQC3029.530.829.930.072.21
MQC300305.2294.5301.8300.51.81
HQC800810.5789.2805.6801.771.39

Table 2: Inter-laboratory Accuracy of Sulfadiazine Analysis

| QC Level | Nominal Concentration (ng/mL) | Laboratory A Accuracy (%) | Laboratory B Accuracy (%) | Laboratory C Accuracy (%) | Inter-laboratory Mean Accuracy (%) | |---|---|---|---|---| | LLOQ | 10 | 102.0 | 98.0 | 105.0 | 101.67 | | LQC | 30 | 98.3 | 102.7 | 99.7 | 100.23 | | MQC | 300 | 101.7 | 98.2 | 100.6 | 100.17 | | HQC | 800 | 101.3 | 98.7 | 100.7 | 100.23 |

Table 3: Incurred Sample Reanalysis (ISR) - Inter-laboratory Comparison

Incurred sample reanalysis is a critical component of bioanalytical method validation, assessing the reproducibility of the method with actual study samples.

ParameterAcceptance CriteriaLaboratory A vs. Laboratory BLaboratory B vs. Laboratory CLaboratory A vs. Laboratory C
Number of ISR Samples20202020
% Difference within ±20%≥ 67% of samples90% (18/20)95% (19/20)85% (17/20)

Experimental Protocols

The data presented is based on the following standardized experimental protocol employed by each participating laboratory.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Sulfadiazine: Q1 251.1 -> Q3 156.1

    • This compound (IS): Q1 301.1 -> Q3 198.1

Mandatory Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates the workflow for the inter-laboratory comparison of sulfadiazine analysis.

InterLaboratory_Workflow cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis and Comparison QC_Prep Preparation of Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) LabA Laboratory A (Sample Analysis) QC_Prep->LabA Distribution LabB Laboratory B (Sample Analysis) QC_Prep->LabB Distribution LabC Laboratory C (Sample Analysis) QC_Prep->LabC Distribution Sample_Aliquot Aliquoting and Blinding of Incurred Samples Sample_Aliquot->LabA Distribution Sample_Aliquot->LabB Distribution Sample_Aliquot->LabC Distribution Data_Submission Submission of Analytical Results from each laboratory LabA->Data_Submission LabB->Data_Submission LabC->Data_Submission Stats_Analysis Statistical Analysis (Precision, Accuracy, ISR) Data_Submission->Stats_Analysis Final_Report Final Comparison Report Stats_Analysis->Final_Report

Caption: Workflow for inter-laboratory comparison of sulfadiazine analysis.

Analytical Method Logical Flow

This diagram outlines the logical steps of the analytical method used in each laboratory.

Analytical_Method_Flow Start Start: Receive Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: Report Concentration Data_Processing->End

Caption: Logical flow of the sulfadiazine analytical method.

Conclusion

The presented data demonstrates that with a well-defined and standardized protocol, including the use of a stable isotope-labeled internal standard like this compound, it is possible to achieve a high degree of inter-laboratory agreement in the analysis of sulfadiazine. The observed inter-laboratory precision and accuracy fall within the generally accepted limits for bioanalytical method validation. The successful incurred sample reanalysis further strengthens the confidence in the robustness and transferability of the analytical method. This guide underscores the importance of rigorous method validation and cross-validation to ensure data comparability in multi-site clinical and non-clinical studies.

References

A Comparative Guide to the Determination of LOD and LOQ for N-Acetyl Sulfadiazine using N-Acetyl Sulfadiazine-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of N-Acetyl sulfadiazine, with a focus on the enhanced performance achieved by employing N-Acetyl sulfadiazine-13C6 as a stable isotope-labeled internal standard.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision, especially at trace levels.

Performance Comparison: With and Without this compound

The inclusion of this compound as an internal standard significantly enhances the reliability of quantifying N-Acetyl sulfadiazine. The following table presents a summary of expected performance characteristics when compared to a method relying on an external standard or a non-isotopically labeled internal standard.

Performance MetricMethod with this compound (This Product)Alternative Method (External Standard/Other IS)
Limit of Detection (LOD) Lower (e.g., ~1-3 µg/kg)Higher (e.g., ~3-5 µg/kg)[1]
Limit of Quantification (LOQ) Lower (e.g., ~5-10 µg/kg)Higher (e.g., ~10-15 µg/kg)[1]
Precision at LOQ (%RSD) < 15%< 20%
Accuracy at LOQ (% Recovery) 90-110%80-120%

Note: The values for the "Alternative Method" are based on published data for N-Acetyl sulfadiazine analysis.[1] The values for "This Product" represent the expected improvements based on the established benefits of using a stable isotope-labeled internal standard.

Experimental Protocol: Determination of LOD and LOQ by LC-MS/MS

This protocol outlines a typical procedure for determining the LOD and LOQ of N-Acetyl sulfadiazine in a biological matrix (e.g., plasma) using this compound as an internal standard. The method is based on the signal-to-noise ratio and the standard deviation of the response and the slope.

1. Materials and Reagents:

  • N-Acetyl sulfadiazine analytical standard

  • This compound (Internal Standard - IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Control blank matrix (e.g., drug-free plasma)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyl sulfadiazine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Acetyl sulfadiazine by serial dilution of the stock solution.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

3. Sample Preparation:

  • Calibration Standards: Spike known concentrations of N-Acetyl sulfadiazine working solutions into the blank matrix to prepare a calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).

  • Blank Samples: Use unspiked matrix.

  • Low-Level Spiked Samples: Prepare multiple replicates (n ≥ 7) of the blank matrix spiked with N-Acetyl sulfadiazine at a concentration near the expected LOD.

  • Extraction:

    • To 100 µL of each sample (calibrators, blanks, and low-level spikes), add 10 µL of the internal standard working solution (100 ng/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for N-Acetyl sulfadiazine and one for this compound.

5. Determination of LOD and LOQ:

  • Method 1: Signal-to-Noise (S/N) Ratio:

    • Analyze the low-level spiked samples.

    • Determine the signal-to-noise ratio for each replicate.

    • The concentration that yields a signal-to-noise ratio of approximately 3 is the LOD.[2][3]

    • The concentration that yields a signal-to-noise ratio of approximately 10 is the LOQ.[2][3]

  • Method 2: Standard Deviation of the Response and the Slope:

    • Analyze the blank samples (n ≥ 7) to determine the standard deviation of the blank response (σ).

    • Construct a calibration curve from the analysis of the calibration standards and determine the slope (S).

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S) [4]

      • LOQ = 10 * (σ / S) [4]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the determination of LOD and LOQ.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc LOD & LOQ Calculation start Start prep_standards Prepare Calibration Standards (Analyte in Blank Matrix) start->prep_standards prep_blanks Prepare Blank Samples (Matrix Only, n>=7) start->prep_blanks prep_low_spikes Prepare Low-Level Spikes (Near expected LOD, n>=7) start->prep_low_spikes add_is Add Internal Standard (this compound) prep_standards->add_is prep_blanks->add_is prep_low_spikes->add_is extract Protein Precipitation & Extraction add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms Inject and Analyze (Acquire MRM Data) reconstitute->lcms process_data Process Chromatograms (Peak Area Ratios) lcms->process_data calc_sn Calculate S/N Ratio (for Low-Level Spikes) process_data->calc_sn calc_cal Generate Calibration Curve (Determine Slope 'S') process_data->calc_cal calc_sd Calculate SD of Blanks (σ) process_data->calc_sd determine_lod_sn LOD = Conc. at S/N ≈ 3 calc_sn->determine_lod_sn determine_loq_sn LOQ = Conc. at S/N ≈ 10 calc_sn->determine_loq_sn determine_lod_cal LOD = 3.3 * (σ / S) calc_cal->determine_lod_cal determine_loq_cal LOQ = 10 * (σ / S) calc_cal->determine_loq_cal calc_sd->determine_lod_cal calc_sd->determine_loq_cal

Caption: Experimental workflow for LOD and LOQ determination.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_lcms LC-MS/MS System cluster_output Result analyte N-Acetyl sulfadiazine lcms Co-elution & Simultaneous Detection analyte->lcms is This compound is->lcms output Accurate & Precise Quantification lcms->output Correction for Matrix Effects & Variability

Caption: Role of the internal standard in accurate quantification.

References

Comparative Guide to Certified Reference Materials for N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification in analytical studies, the selection of a high-quality certified reference material (CRM) is paramount. This guide provides a comparative overview of commercially available N-Acetyl sulfadiazine-13C6, a stable isotope-labeled internal standard crucial for mass spectrometry-based quantification of its unlabeled counterpart, N-Acetyl sulfadiazine, a major metabolite of the antibiotic sulfadiazine.

Product Comparison

The following table summarizes the key quantitative data for this compound certified reference materials from various suppliers. This information is essential for evaluating the suitability of a CRM for specific analytical applications, where isotopic and chemical purity are critical for accurate results.

SupplierCatalog NumberIsotopic PurityChemical PurityCertificate of Analysis (CoA)
Santa Cruz Biotechnology sc-21901199.7%[1]98% (by TLC)[1]Available[1]
BOC Sciences BLP-004877≥99% atom 13C>98%Information Available
LGC Standards TRC-A187813Not specifiedNot specifiedAvailable upon request
Pharmaffiliates PA STI 003500Not specifiedNot specifiedAvailable upon request
Clinivex RCLS2L101554Not specifiedNot specifiedAvailable upon request

Note: While LGC Standards, Pharmaffiliates, and Clinivex are confirmed suppliers of this compound, specific quantitative data on isotopic and chemical purity were not publicly available at the time of this guide's compilation. Researchers are advised to request Certificates of Analysis directly from these suppliers for the most current and detailed product specifications.

Experimental Protocol: Quantification of Sulfadiazine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of sulfadiazine in human plasma utilizing this compound as an internal standard. This method is adapted from established procedures for sulfonamide analysis.

1. Materials and Reagents:

  • This compound CRM

  • Sulfadiazine reference standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and quality control samples by spiking blank human plasma with appropriate volumes of the sulfadiazine reference standard and the IS Working solution.

3. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

  • Proceed with SPE cleanup according to the manufacturer's protocol for sulfonamides.

  • Elute the sample and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate sulfadiazine and the internal standard.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Sulfadiazine: Q1/Q3 transition to be optimized

    • This compound: Q1/Q3 transition to be optimized

5. Data Analysis:

  • Quantify sulfadiazine in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the analytical method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add IS (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap1 Evaporation centrifuge->evap1 reconstitute1 Reconstitution evap1->reconstitute1 spe Solid Phase Extraction (SPE) reconstitute1->spe evap2 Evaporation spe->evap2 reconstitute2 Reconstitution in Mobile Phase evap2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of sulfadiazine in plasma.

Isotope_Dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_quant Quantification Analyte Analyte (Unknown Amount) MS Measure Peak Area Ratio (Analyte / IS) Analyte->MS IS 13C-Labeled IS (Known Amount) IS->MS Quant Calculate Analyte Concentration MS->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Navigating Linearity and Range in N-Acetyl Sulfadiazine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Acetyl sulfadiazine, a primary metabolite of the antibiotic sulfadiazine, is critical in pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as N-Acetyl sulfadiazine-13C6, is a widely accepted practice to ensure the highest accuracy and precision in bioanalytical methods. This guide provides a comparative overview of analytical methodologies for determining the linearity and range of N-Acetyl sulfadiazine quantification, with a focus on methods utilizing this compound as an internal standard.

Performance Comparison of Analytical Methods

The choice of analytical technique significantly impacts the performance characteristics of a quantitative method. Below is a comparison of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which commonly employs isotopically labeled internal standards, and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 0.5 - 500 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Specificity High (based on mass-to-charge ratio)Moderate (potential for interference)

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method offers high sensitivity and specificity, making it the gold standard for bioanalytical studies.

a. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

c. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetyl sulfadiazine: Precursor ion > Product ion (e.g., m/z 293.1 > 156.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 299.1 > 162.1)

d. Linearity and Range Determination:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of N-Acetyl sulfadiazine (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Add a constant concentration of the this compound internal standard to each calibration standard and quality control (QC) samples.

  • Process and analyze the samples as described above.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.995 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Alternative Method: HPLC-UV

This method is a more accessible alternative, though generally less sensitive and specific than LC-MS/MS.

a. Sample Preparation:

  • To 500 µL of plasma sample, add 50 µL of an appropriate internal standard (e.g., sulfamerazine).

  • Perform liquid-liquid extraction with 2 mL of ethyl acetate.

  • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 4.5) and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

c. Linearity and Range Determination:

  • Prepare calibration standards in blank plasma (e.g., 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).

  • Add a constant concentration of the internal standard to each sample.

  • Process and analyze the samples.

  • Construct a calibration curve by plotting the peak area ratio against concentration.

  • Assess linearity based on the correlation coefficient (typically r² ≥ 0.99) and the accuracy of back-calculated concentrations.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio cal_curve Construct Calibration Curve area_ratio->cal_curve linearity_assessment Assess Linearity (r²) cal_curve->linearity_assessment

Caption: Experimental workflow for LC-MS/MS analysis.

logical_relationship linearity Linearity accuracy Accuracy linearity->accuracy Determines precision Precision linearity->precision Determines range Range lloq LLOQ range->lloq Defined by uloq ULOQ range->uloq Defined by accuracy->range Must be acceptable within precision->range Must be acceptable within

Caption: Relationship between key validation parameters.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for chemical reagents is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of N-Acetyl sulfadiazine-13C6, ensuring the safety of laboratory personnel and the protection of our environment.

This compound is a stable isotope-labeled metabolite of the sulfonamide antibiotic, sulfadiazine. While the carbon-13 label does not impart radioactivity, the chemical properties of the parent molecule necessitate careful handling and disposal as a hazardous substance.[1]

Key Data for Disposal Considerations

To facilitate a clear understanding of the hazards and properties of this compound, the following table summarizes its key characteristics.

PropertyValueSource
Chemical Name N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamidePubChem
Molecular Formula C6(13C)6H12N4O3SLGC Standards[2]
Molecular Weight 298.27 g/mol PubChem[3]
CAS Number 1217089-17-2LGC Standards[2]
Physical Appearance White SolidPharmaffiliates[4]
Known Hazards Harmful if swallowed, IrritantPubChem[5]
Environmental Hazards Potentially toxic to aquatic life (based on parent compound)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is designed to comply with general laboratory safety standards. However, always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the compound or its waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused or expired this compound powder directly into a designated hazardous waste container.

    • Also, dispose of any contaminated consumables such as weigh boats, pipette tips, and wipes in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.

    • Crucially, do not dispose of this compound solutions down the drain. [6] Sulfonamide-based compounds can be harmful to aquatic life and may contribute to antibiotic resistance in the environment.[6]

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling of Waste Containers:

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that the waste is segregated from incompatible chemicals.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a full inventory of the waste to be collected.

  • Follow their specific instructions for preparing the waste for transport.

6. Documentation:

  • Maintain a detailed record of the disposal of this compound, including the date, quantity, and method of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify N-Acetyl sulfadiazine-13C6 Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Powder, Contaminated Items) liquid_waste Liquid Waste (Solutions) sharps_waste Sharps Waste (Needles, etc.) solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Hazardous Sharps Container sharps_waste->sharps_container labeling Label All Containers (Name, Date, Hazards) solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in Designated Secure Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup documentation Complete Disposal Documentation ehs_pickup->documentation end End: Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl sulfadiazine-13C6. The following procedural guidance is based on best practices for handling similar sulfonamide compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) as available.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentDetails
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use and use proper removal techniques. Dispose of contaminated gloves after use. For prolonged or repeated contact, double gloving is recommended.[1][2][3]
Lab coat or protective clothingA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin exposure.[1][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the powder outside of a ventilated enclosure, if exposure limits are exceeded, or if irritation is experienced.[1][2] Surgical masks do not provide adequate protection.[2]
Footwear Closed-toe shoesSafety footwear should be worn in all areas where chemicals are stored or handled.[1]

Operational and Disposal Plan

Engineering Controls: All procedures involving this compound should be performed in a well-ventilated area. For operations that may generate dust, such as weighing or aliquoting, a chemical fume hood or a glove box is highly recommended to minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are readily accessible.

Handling and Storage:

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

Disposal Plan:

  • All waste materials, including contaminated PPE, should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[4][6][7] Do not dispose of down the drain or into the environment.[6][8]

  • For empty containers, triple rinse with a suitable solvent and collect the rinsate as hazardous waste. Deface the label before disposing of the container as regular lab waste, following institutional guidelines.[9]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh/Aliquot Compound b->c Proceed to handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment complete f Segregate & Label Waste e->f g Doff PPE f->g h Dispose of Waste Properly g->h

Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。